Cytosine-d2
Description
Propriétés
IUPAC Name |
6-amino-4,5-dideuterio-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(NC(=O)N=C1[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Deuterated Cytosine for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of deuterated cytosine in Nuclear Magnetic Resonance (NMR) studies. Deuterium labeling of cytosine is a powerful technique for simplifying complex NMR spectra, aiding in structural elucidation, and probing the dynamics of biological macromolecules such as DNA and RNA.
Introduction to Deuterated Cytosine in NMR Spectroscopy
The strategic replacement of protons (¹H) with deuterons (²H) in molecules under investigation is a cornerstone of advanced NMR spectroscopy. Due to its different nuclear spin (I=1 for ²H vs. I=1/2 for ¹H) and smaller gyromagnetic ratio, deuterium has a much smaller resonance frequency and does not appear in ¹H NMR spectra. This "disappearance" of signals from deuterated sites simplifies crowded spectral regions, allowing for unambiguous assignment of remaining proton resonances and facilitating the determination of molecular structure and conformation. Furthermore, deuteration reduces dipolar relaxation pathways, leading to narrower linewidths and improved spectral resolution for neighboring protons and carbon-13 nuclei.
In the context of cytosine, a fundamental component of nucleic acids, deuteration is instrumental in studying:
-
Nucleic Acid Structure and Dynamics: Simplifying the sugar-phosphate backbone and base regions of DNA and RNA spectra to probe local conformation and flexibility.
-
Protein-Nucleic Acid Interactions: Identifying and characterizing the binding interfaces between proteins and DNA/RNA by selectively deuterating the nucleic acid component.
-
Hydrogen Bonding and Tautomerism: Investigating the kinetics and thermodynamics of proton transfer in base pairing and the equilibrium between different tautomeric forms of cytosine.
-
Enzymatic Mechanisms: Elucidating the mechanisms of enzymes that act on cytosine, such as DNA methyltransferases, by monitoring changes at specific sites.
Synthesis of Deuterated Cytosine
The introduction of deuterium into the cytosine molecule can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired deuteration pattern (i.e., at the base or the sugar moiety in the corresponding nucleoside) and the required scale of the synthesis.
Chemical Synthesis of Deuterated Cytosine Base
Chemical synthesis offers a versatile approach to introduce deuterium at specific positions on the cytosine ring. A common strategy involves H-D exchange reactions under conditions that promote the temporary removal of a proton and its replacement with a deuteron from a deuterium-rich source, such as D₂O.
This protocol describes a general procedure for the deuteration of the C5 position of cytosine via an acid-catalyzed exchange reaction.
-
Materials:
-
Cytosine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterium chloride (DCl, 35 wt. % in D₂O)
-
Anhydrous ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a round-bottom flask, add cytosine (1 equivalent).
-
Add D₂O to dissolve the cytosine. Gentle heating may be required.
-
Under an inert atmosphere, add a catalytic amount of DCl in D₂O.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by ²H NMR or mass spectrometry.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Remove the D₂O under reduced pressure.
-
Wash the resulting solid with anhydrous ethanol to remove any residual DCl and D₂O.
-
Dry the deuterated cytosine product under vacuum.
-
-
Purification:
-
The crude deuterated cytosine can be purified by recrystallization from a suitable solvent system, such as D₂O/ethanol. The purity should be assessed by HPLC and the degree of deuteration confirmed by mass spectrometry and NMR.
-
Enzymatic Synthesis of Deuterated Cytidine Triphosphate (CTP)
For applications requiring deuteration of the ribose ring of the cytosine nucleoside, enzymatic synthesis is often the preferred method due to its high stereospecificity. This approach typically starts from a deuterated glucose source and utilizes a series of enzymatic reactions to build the deuterated nucleoside triphosphate.
This protocol outlines a general one-pot enzymatic synthesis for producing ribose-deuterated CTP.
-
Materials:
-
Deuterated D-glucose (e.g., D-[1,2,3,4,5,6,6-²H₇]glucose)
-
ATP (Adenosine triphosphate)
-
A suite of enzymes including:
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
6-Phosphogluconate dehydrogenase
-
Ribose-5-phosphate isomerase
-
Ribose-5-phosphate pyrophosphokinase (PRPP synthetase)
-
Orotate phosphoribosyltransferase
-
Orotidine-5'-phosphate decarboxylase
-
CTP synthetase
-
-
Orotic acid
-
Required cofactors (e.g., MgCl₂, glutamine)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
-
Procedure:
-
In a reaction vessel, combine the deuterated glucose, ATP, orotic acid, and all necessary cofactors in the buffer solution.
-
Add the cocktail of enzymes to the reaction mixture.
-
Incubate the reaction at 37°C for several hours to overnight.
-
Monitor the formation of CTP by HPLC.
-
-
Purification:
-
The reaction mixture is typically purified using anion-exchange chromatography (e.g., on a DEAE-Sephacel column) followed by desalting to yield pure, deuterated CTP.
-
Characterization of Deuterated Cytosine by NMR Spectroscopy
NMR spectroscopy is the primary tool for characterizing deuterated cytosine and confirming the position and extent of deuterium incorporation.
NMR Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for cytosine. Deuteration at a specific position will result in the disappearance of the corresponding ¹H signal and a significant change in the appearance of the directly attached ¹³C signal (e.g., a singlet may become a triplet due to ¹³C-²H coupling, and its intensity will be reduced).
Table 1: ¹H NMR Chemical Shifts of Cytosine
| Proton | Chemical Shift (ppm) in D₂O[1][2] | Expected Observation in Deuterated Cytosine |
| H5 | 5.97 | Signal disappears upon deuteration at C5 |
| H6 | 7.50 | Unchanged (unless deuterated) |
Table 2: ¹³C NMR Chemical Shifts of Cytosine
| Carbon | Chemical Shift (ppm) in D₂O[1] | Expected Observation in Deuterated Cytosine |
| C2 | 158.1 | Unchanged |
| C4 | 167.0 | Unchanged |
| C5 | 96.5 | Signal shows C-D coupling and reduced intensity |
| C6 | 142.5 | Unchanged |
Experimental Protocols for NMR Analysis
-
Sample Preparation: Dissolve a small amount of the deuterated cytosine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.
-
Sample Preparation: A higher concentration of the deuterated cytosine in a protonated solvent (e.g., H₂O with 10% D₂O for locking) is often required due to the lower sensitivity of the ²H nucleus.
-
Instrument Setup:
-
Spectrometer: Equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: Typically several hundred to thousands.
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 1-2 seconds.
-
-
Data Processing: Similar to ¹H NMR processing.
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Analysis
The overall process from synthesis to characterization can be visualized as a clear workflow.
Caption: Experimental workflow for the synthesis and characterization of deuterated cytosine.
Cytosine Tautomerism
Deuterated cytosine is valuable for studying the tautomeric equilibrium between the canonical amino form and the minor imino form, which is implicated in spontaneous mutations. NMR can be used to probe the populations of these tautomers.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Cytosine-d2 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosine, a fundamental pyrimidine nucleobase, is a critical component of nucleic acids. Its deuterated analogue, Cytosine-d2, in which two hydrogen atoms on the pyrimidine ring are replaced with deuterium, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. Understanding the chemical properties and stability of this compound in solution is paramount for its effective use in research and drug development, ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive overview of the known chemical properties of cytosine, extrapolated to this compound, and outlines its expected stability profile in solution based on established principles of kinetic isotope effects. Detailed methodologies for stability assessment are also presented.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from the well-characterized properties of cytosine. The primary difference lies in the increased mass due to deuterium substitution, which is expected to have a minor impact on most physical properties but a significant effect on the kinetics of certain degradation reactions.
Table 1: Summary of Chemical and Physical Properties
| Property | Cytosine | This compound (Predicted) | Reference(s) |
| Molecular Formula | C₄H₅N₃O | C₄H₃D₂N₃O | [1] |
| Molecular Weight | 111.10 g/mol | 113.11 g/mol | [1] |
| Appearance | White to off-white powder | White to off-white powder | [NA] |
| Melting Point | 320-325 °C (decomposes) | Similar to cytosine | [1] |
| pKa₁ (N3 protonation) | ~4.6 | Similar to cytosine | [2] |
| pKa₂ (exocyclic amino) | ~12.2 | Similar to cytosine | [2] |
| Solubility in Water | 1 g / 130 mL | Similar to cytosine | [NA] |
| Solubility in 0.5M HCl | 50 mg/mL | Similar to cytosine | [NA] |
| Stability in Solution | Unstable, undergoes deamination | More stable than cytosine due to the kinetic isotope effect | [1][2] |
Stability in Solution: The Kinetic Isotope Effect
The stability of this compound in solution is intrinsically linked to the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[3]
The primary degradation pathway for cytosine in aqueous solution is hydrolytic deamination, which converts cytosine to uracil.[1][2] This reaction is initiated by the nucleophilic attack of water or a hydroxide ion at the C4 position, followed by the elimination of ammonia. While the C-H bonds at the C5 and C6 positions (which are deuterated in this compound) are not directly broken in the primary deamination pathway, their replacement with deuterium can still exert a secondary KIE, potentially slowing the reaction to a lesser extent. More significantly, deuteration at these positions can sterically hinder the approach of water to the reaction center, thereby slowing the deamination process.
Therefore, This compound is expected to be more stable and exhibit a slower rate of deamination to Uracil-d2 in solution compared to its non-deuterated counterpart. The magnitude of this increased stability will depend on the specific conditions, such as pH and temperature.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to determine the intrinsic stability of this compound and to identify its degradation products.[4][5] Such a study involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[4]
Forced Degradation Study Protocol
This protocol outlines a general procedure for assessing the stability of this compound in solution under various stress conditions.
a. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffers (various pH values)
-
HPLC-grade acetonitrile and methanol
-
Volumetric flasks, pipettes, and vials
b. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N HCl or water) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the appropriate stress medium to a final concentration suitable for analysis (e.g., 100 µg/mL).
c. Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound solution (at neutral pH) at 80°C for 48 hours.
-
Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
d. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed solutions.
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer.
e. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and quantify any degradation products formed.
-
Determine the degradation kinetics (e.g., first-order, zero-order).
Analytical Methodologies
a. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (approximately 275 nm).
-
Injection Volume: 10 µL.
b. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC conditions can be similar to the HPLC method described above.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Monitor the parent ion of this compound (m/z 114.1) and its potential degradation products (e.g., Uracil-d2, m/z 115.1).
-
Tandem mass spectrometry (MS/MS) can be used to confirm the identity of degradation products by analyzing their fragmentation patterns.
c. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy can be used to monitor the degradation of this compound over time.
-
The disappearance of signals corresponding to this compound and the appearance of new signals from degradation products can be quantified.
-
Deuterium NMR (²H NMR) can also be employed to directly observe the deuterated positions.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Proposed Degradation Pathway of this compound
Caption: Proposed hydrolytic deamination pathway of this compound to Uracil-d2.
Conclusion
While specific quantitative stability data for this compound in solution is not widely published, a comprehensive understanding of its chemical properties and stability can be derived from the known behavior of cytosine and the principles of the kinetic isotope effect. This compound is expected to be more stable towards degradation, particularly deamination, than its non-deuterated counterpart. The provided experimental protocols for forced degradation studies and analytical methodologies offer a robust framework for researchers and drug development professionals to rigorously assess the stability of this compound in various solution-based applications. This knowledge is crucial for ensuring the integrity of analytical results when using this compound as an internal standard and for the development of stable formulations containing this compound.
References
- 1. Cytosine vs. Cytidine | Definition, Structure & Function - Lesson | Study.com [study.com]
- 2. Cytosine - Wikipedia [en.wikipedia.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Natural abundance of deuterium and its effect on cytosine mass spectrometry.
An In-depth Technical Guide on the Natural Abundance of Deuterium and its Effect on Cytosine Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of the natural abundance of deuterium and other stable isotopes on the mass spectrometry of cytosine. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the analysis of nucleic acids and their components. This document details the underlying principles, presents quantitative data, and provides a generalized experimental protocol.
Introduction to Mass Spectrometry and Isotopic Abundance
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1] The basic principle involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them to generate a mass spectrum, which is a plot of ion intensity versus m/z.[2][3][4]
Naturally occurring elements often exist as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons and therefore different masses.[5] The presence of these heavier isotopes in a molecule gives rise to what are known as isotopologue peaks in a mass spectrum. For a given molecular ion peak (M), the peak at M+1 represents molecules containing one heavier isotope (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H), and the M+2 peak represents molecules with two heavy isotopes or one isotope that is heavier by two mass units (e.g., ¹⁸O).[5][6] The relative intensities of these isotopic peaks are proportional to the natural abundances of the heavy isotopes.
Cytosine and its Isotopic Composition
Cytosine is one of the five primary nucleobases found in DNA and RNA.[7] Its chemical formula is C₄H₅N₃O, and its monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O) is approximately 111.043 Da.[8][9][10]
The atoms within cytosine have naturally occurring stable isotopes. The presence of these isotopes, particularly deuterium (²H), has a discernible effect on its mass spectrum.
Natural Abundance of Relevant Stable Isotopes
The natural abundances of the stable isotopes of hydrogen, carbon, nitrogen, and oxygen are crucial for predicting the isotopic distribution pattern of cytosine in a mass spectrum.
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.985 |
| ²H (Deuterium) | 2.014102 | 0.015 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.63 |
| ¹⁵N | 15.000109 | 0.37 | |
| Oxygen | ¹⁶O | 15.994915 | 99.76 |
| ¹⁷O | 16.999132 | 0.04 | |
| ¹⁸O | 17.999160 | 0.20 |
Data compiled from various sources. Natural abundance can vary slightly depending on the source.[5][11][12][13]
The Effect of Deuterium on the Mass Spectrum of Cytosine
Given cytosine's chemical formula (C₄H₅N₃O), we can predict the relative intensity of the M+1 peak. The probability of a molecule containing one heavy isotope is the sum of the probabilities of it containing one ²H, one ¹³C, one ¹⁵N, or one ¹⁷O.
The contribution of each element to the M+1 peak is approximately:
-
From Carbon (¹³C): 4 atoms * 1.07% = 4.28%
-
From Hydrogen (²H): 5 atoms * 0.015% = 0.075%
-
From Nitrogen (¹⁵N): 3 atoms * 0.37% = 1.11%
-
From Oxygen (¹⁷O): 1 atom * 0.04% = 0.04%
The total theoretical relative intensity of the M+1 peak is the sum of these contributions, which is approximately 5.5%. While the contribution from deuterium is smaller than that from carbon-13 or nitrogen-15, it is still a factor in the overall isotopic pattern. In high-resolution mass spectrometry, the precise mass difference can distinguish between these different isotopologues.
Visualization of Isotopic Effect
The following diagram illustrates how the presence of natural isotopes, including deuterium, results in M, M+1, and M+2 peaks in the mass spectrum of cytosine.
References
- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. dgms.eu [dgms.eu]
- 4. microbenotes.com [microbenotes.com]
- 5. idc-online.com [idc-online.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cytosine: Structure, Functions & Importance in DNA | Chemistry [vedantu.com]
- 8. Structure of Cytosine | bartleby [bartleby.com]
- 9. study.com [study.com]
- 10. Cytosine Molecule [worldofmolecules.com]
- 11. Deuterium - Wikipedia [en.wikipedia.org]
- 12. qlarivia.com [qlarivia.com]
- 13. thoughtco.com [thoughtco.com]
An In-depth Technical Guide to the Fragmentation Pattern of Cytosine-d2 in MS/MS
This technical guide provides a detailed analysis of the fragmentation pattern of doubly deuterated cytosine (Cytosine-d2) as observed in tandem mass spectrometry (MS/MS). The content is tailored for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the analysis of nucleosides and related compounds. This guide covers the theoretical fragmentation pathways, experimental considerations, and data interpretation.
Introduction
Cytosine, a fundamental component of nucleic acids, is frequently analyzed using mass spectrometry in various fields, including epigenetics, pharmacology, and biomarker discovery.[1] Isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2] Understanding the fragmentation pattern of these labeled standards is paramount for method development, interference checking, and data validation. This guide focuses on the collision-induced dissociation (CID) of protonated this compound.
Proposed Fragmentation Pathway of Protonated this compound
The fragmentation of protonated cytosine and its derivatives in the gas phase is a well-studied process.[3] The primary fragmentation route for protonated cytosine involves the neutral loss of isocyanic acid (HNCO).[3] For this compound, the positions of the deuterium labels will dictate the mass of the neutral loss and the resulting fragment ions. Assuming the two deuterium atoms are located on the exocyclic amine group (-ND2), the fragmentation pathway is as follows:
The precursor ion, protonated this compound, has an m/z that is two units higher than that of unlabeled cytosine. Upon collision-induced dissociation (CID), the primary fragmentation is the neutral loss of deuterated isocyanic acid (DNCO) or a combination of deuterated and non-deuterated species, depending on the protonation site and intramolecular dynamics. The most probable neutral loss would be HNCO, HNDO, or D₂NCO, leading to specific fragment ions.
A major fragmentation pathway for cytosine involves the elimination of the HNCO molecule.[3] In the case of this compound, where deuterium atoms can be on the exocyclic amine or the ring nitrogens, this would result in the loss of DNCO, leading to a characteristic fragment ion.
Experimental Protocol: Hypothetical LC-MS/MS Analysis of this compound
The following protocol outlines a typical approach for analyzing this compound using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water, 50/50 v/v) at a concentration of 1 mg/mL. Perform serial dilutions to achieve the desired working concentrations.
-
Matrix Spiking: For quantitative analysis, the internal standard (this compound) is spiked into the biological matrix (e.g., plasma, urine, cell lysate) at a fixed concentration.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time is typically employed to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Analysis:
-
Precursor Ion (Q1): The m/z of protonated this compound.
-
Collision Gas: Argon at a pressure of 2-4 x 10⁻³ mbar.[4]
-
Collision Energy: Optimized for the specific instrument and transition (typically 10-30 eV).
-
Product Ion (Q3): The m/z of the characteristic fragment ion.
-
Data Presentation: Predicted MRM Transitions for this compound
The following table summarizes the predicted multiple reaction monitoring (MRM) transitions for this compound, assuming the deuterium labels are on the exocyclic amine group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| Cytosine (unlabeled) | 112.05 | 95.02 | HNCO (43.01 Da) |
| This compound | 114.06 | 96.03 | DNCO (44.02 Da) |
| This compound | 114.06 | 95.02 | H(D)NCO (43.01 Da) |
Note: The exact masses are provided. The selection of the quantifier and qualifier transitions would depend on experimental optimization to ensure specificity and sensitivity.
Visualization of the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathway of protonated this compound.
Caption: Proposed CID fragmentation of this compound.
Logical Workflow for MS/MS Method Development
The development of a robust MS/MS method for this compound involves a logical sequence of steps, from initial parameter optimization to final method validation.
Caption: Workflow for LC-MS/MS method development.
Conclusion
The fragmentation pattern of this compound in MS/MS is primarily characterized by the neutral loss of deuterated isocyanic acid. A thorough understanding of this fragmentation, coupled with systematic method development, is essential for the reliable use of this compound as an internal standard in quantitative mass spectrometric assays. The provided experimental framework and visualizations serve as a guide for researchers to develop and implement robust analytical methods for deuterated cytosine and other labeled compounds.
References
- 1. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Applications of Cytosine-d2 in Epigenetic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of epigenetic modifications, particularly DNA methylation, is crucial for understanding gene regulation in normal development and disease. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful tool for elucidating the dynamics of these processes. This technical guide details the application of cytosine-d2 (deuterated cytosine) as a metabolic tracer to investigate the intricate pathways of DNA methylation and demethylation. By providing cells with this compound, researchers can track its incorporation into the genome and subsequent enzymatic modifications, offering a quantitative and dynamic view of epigenetic regulation. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data analysis strategies, and the visualization of relevant biological and experimental workflows.
Introduction to this compound in Epigenetics
Cytosine methylation is a key epigenetic mark that plays a vital role in gene expression and cellular differentiation.[1][2] The addition and removal of methyl groups from cytosine residues are dynamic processes regulated by DNA methyltransferases (DNMTs) and the ten-eleven translocation (TET) family of enzymes, respectively. Understanding the rates of these processes is fundamental to unraveling the mechanisms of epigenetic control.
This compound, a stable isotope-labeled analog of cytosine, serves as an invaluable tool for these investigations. When introduced into cell culture, deuterated 2'-deoxycytidine (the nucleoside form of this compound) is taken up by cells and incorporated into newly synthesized DNA through the nucleotide salvage pathway. The deuterium label acts as a tracer, allowing for the differentiation between pre-existing and newly synthesized DNA. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the precise quantification of this compound and its modified forms, providing insights into the rates of DNA replication, methylation, and demethylation.
Core Principles of Metabolic Labeling with this compound
The foundational principle of this technique is the metabolic substitution of a natural DNA building block with its stable isotope-labeled counterpart.
-
Cellular Uptake and Metabolism: Deuterated 2'-deoxycytidine is transported into the cell and phosphorylated to form deuterated 2'-deoxycytidine triphosphate (dCTP-d2).
-
Incorporation into DNA: During DNA replication, DNA polymerases incorporate dCTP-d2 into the newly synthesized DNA strand in place of natural dCTP.
-
Epigenetic Modification: Once incorporated, the deuterated cytosine residues are subject to the same enzymatic modifications as endogenous cytosine. DNMTs can add a methyl group to form 5-methyl-cytosine-d2, and TET enzymes can oxidize this to 5-hydroxymethyl-cytosine-d2 and further derivatives.
-
Detection by Mass Spectrometry: The key advantage of using this compound is the ability to distinguish it from its natural counterpart based on its higher mass. After the labeling period, genomic DNA is extracted and hydrolyzed into individual deoxynucleosides. This mixture is then analyzed by LC-MS/MS to quantify the ratio of labeled to unlabeled cytosine and its modifications.
Signaling Pathways and Experimental Workflows
DNA Methylation and Demethylation Cycle
The following diagram illustrates the central dogma of DNA methylation and demethylation, highlighting the points at which this compound is incorporated and modified.
Experimental Workflow for Stable Isotope Labeling
This diagram outlines the major steps involved in a typical metabolic labeling experiment using this compound.
Detailed Experimental Protocols
The following provides a generalized protocol for a cell culture experiment designed to measure the dynamics of DNA methylation using this compound.
Materials and Reagents
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Deuterated 2'-deoxycytidine (this compound nucleoside)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Genomic DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of deuterated 2'-deoxycytidine. A typical starting concentration range is 10-100 µM, which should be optimized for the specific cell line and experimental goals.
-
Labeling: Replace the existing medium with the labeling medium and incubate the cells for a specific duration (e.g., 2, 6, 12, 24 hours) to capture the dynamics of DNA turnover and methylation.
-
Cell Harvesting: After the labeling period, wash the cells with PBS and harvest them by trypsinization or scraping.
Genomic DNA Extraction and Hydrolysis
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform protocol.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis:
-
To 1-5 µg of genomic DNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours.
-
The resulting mixture of deoxynucleosides is then ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 10 minutes.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following are illustrative MRM transitions. These should be optimized on the specific mass spectrometer being used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-deoxycytidine (dC) | 228.1 | 112.1 |
| 2'-deoxycytidine-d2 (dC-d2) | 230.1 | 114.1 |
| 5-methyl-2'-deoxycytidine (5mC) | 242.1 | 126.1 |
| 5-methyl-2'-deoxycytidine-d2 (5mC-d2) | 244.1 | 128.1 |
Data Presentation and Analysis
The primary output of these experiments is the mass spectral data that allows for the quantification of labeled and unlabeled deoxynucleosides.
Illustrative Quantitative Data
The table below presents hypothetical data from a time-course experiment to illustrate the type of results that can be obtained.
| Labeling Time (hours) | % dC-d2 Incorporation | % 5mC of Total Cytosine | % 5mC-d2 of Total 5mC |
| 2 | 5.2 | 4.1 | 3.8 |
| 6 | 14.8 | 4.0 | 12.5 |
| 12 | 28.5 | 4.2 | 25.1 |
| 24 | 49.1 | 4.1 | 46.3 |
Data Interpretation:
-
% dC-d2 Incorporation: This is calculated as (Peak Area of dC-d2) / (Peak Area of dC + Peak Area of dC-d2) * 100. This value reflects the rate of DNA synthesis.
-
% 5mC of Total Cytosine: This is calculated as (Peak Area of 5mC + Peak Area of 5mC-d2) / (Peak Area of dC + Peak Area of dC-d2 + Peak Area of 5mC + Peak Area of 5mC-d2) * 100. This represents the global level of DNA methylation.
-
% 5mC-d2 of Total 5mC: This is calculated as (Peak Area of 5mC-d2) / (Peak Area of 5mC + Peak Area of 5mC-d2) * 100. This value indicates the rate of de novo methylation on newly synthesized DNA.
Analytical Workflow
The following diagram illustrates the data analysis pipeline from raw mass spectrometry data to biological insights.
Applications in Drug Development and Research
The use of this compound as a metabolic tracer has significant implications for both basic research and drug development:
-
Elucidating Mechanisms of Epigenetic Regulation: This technique allows for the direct measurement of the kinetics of DNA methylation and demethylation, providing crucial insights into how these processes are regulated in different cellular contexts.
-
Screening for Epigenetic Drugs: The effect of novel drug candidates on the activity of DNMTs and TET enzymes can be quantitatively assessed by measuring changes in the incorporation and modification of this compound.
-
Understanding Disease Pathogenesis: Aberrant DNA methylation dynamics are a hallmark of many diseases, including cancer. This compound labeling can be used to study how these dynamics are altered in disease states.
-
Personalized Medicine: In the future, it may be possible to use stable isotope labeling techniques to assess the epigenetic response of a patient's cells to a particular therapy, allowing for a more personalized approach to treatment.
Conclusion
Metabolic labeling with this compound offers a powerful and quantitative approach to study the dynamics of DNA methylation. This technical guide has provided a comprehensive overview of the principles, protocols, and data analysis strategies for employing this technique. By enabling the direct measurement of DNA synthesis and epigenetic modification rates, the use of this compound is poised to continue to provide valuable insights into the complex world of epigenetic regulation and its role in health and disease.
References
A Technical Guide to the Incorporation of Cytosine-d2 into Synthetic Oligonucleotides
Introduction: The strategic replacement of hydrogen with its heavier isotope, deuterium (²H or D), in biomolecules offers a powerful tool for detailed structural and dynamic analysis. In the field of nucleic acids, site-specific incorporation of deuterated nucleobases, such as cytosine-d2, into synthetic oligonucleotides has become invaluable. This modification minimally perturbs the overall structure while significantly altering specific spectroscopic properties. The primary application of this technique is in Nuclear Magnetic Resonance (NMR) spectroscopy, where selective deuteration helps to simplify complex spectra, suppress spin diffusion, and decelerate spin relaxation, thereby enabling the unambiguous assignment of signals and the elucidation of high-resolution structures of complex DNA and RNA molecules.[1][2][3][4] Furthermore, the enhanced stability of the carbon-deuterium bond has led to investigations into the therapeutic potential of deuterated oligonucleotides, such as siRNAs and antisense oligonucleotides (ASOs), for improved metabolic stability and drug efficacy.[5][6]
This technical guide provides an in-depth overview of the chemical synthesis, incorporation, purification, and characterization of this compound labeled oligonucleotides, intended for researchers, scientists, and professionals in drug development.
I. Synthesis of Deuterated Cytosine (dC-d2) Precursors
The journey to a deuterated oligonucleotide begins with the synthesis of the deuterated nucleoside, which is then converted into a phosphoramidite monomer suitable for automated DNA synthesis.
A. Deuteration of 2'-Deoxycytidine
The most common and economical method for introducing deuterium at the C6 position of the pyrimidine ring of cytosine is through a base-catalyzed H/D exchange reaction.[3] This reaction is typically performed in a deuterated solvent which acts as the deuterium donor.
Experimental Protocol: Synthesis of 2'-deoxycytidine-6-d
-
Reaction Setup: 2'-deoxycytidine is dissolved in a deuterated solvent mixture, such as D₂O containing a base like triethylamine (TEA) or in DMSO-d6.[3]
-
Heating: The reaction mixture is heated to facilitate the H/D exchange at the C6 position. The reaction progress is monitored over time.
-
Monitoring: The degree of deuterium incorporation can be assessed using ¹H NMR spectroscopy by observing the disappearance of the H6 proton signal.[1][3]
-
Workup and Purification: Upon completion, the reaction mixture is neutralized and the solvent is removed in vacuo. The resulting deuterated nucleoside is typically pure enough for the next step or can be further purified if necessary.[3]
B. Preparation of dC-d2 Phosphoramidite
To be used in an automated DNA synthesizer, the deuterated nucleoside must be converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl and the exocyclic amino group, followed by phosphitylation of the 3'-hydroxyl group.[7][8]
Experimental Protocol: Synthesis of 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine-6-d-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
Protection of 5'-OH: The 5'-hydroxyl group of the deuterated deoxycytidine is protected with a dimethoxytrityl (DMT) group.
-
Protection of N4-Amino Group: The exocyclic amino group is protected, commonly with a benzoyl (Bz) group, to prevent side reactions during oligonucleotide synthesis.[9]
-
Phosphitylation: The 3'-hydroxyl group of the fully protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (DCI) to yield the final phosphoramidite monomer.[7][8]
-
Purification: The final phosphoramidite product is purified using silica gel chromatography.
Table 1: Summary of Reagents and Conditions for Deuterated Cytidine Synthesis
| Step | Key Reagents | Solvent | Typical Conditions | Reference |
| H/D Exchange | 2'-deoxycytidine, Triethylamine (TEA) | D₂O | Heat (e.g., 80-100°C) | [3] |
| 5'-O-Protection | DMT-Cl, Pyridine | Anhydrous Pyridine | Room Temperature | [8] |
| N4-Protection | Benzoyl Chloride, Pyridine | Anhydrous Pyridine | 0°C to Room Temp | [9] |
| Phosphitylation | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, DCI | Anhydrous Acetonitrile | Room Temperature | [7][8] |
II. Incorporation into Synthetic Oligonucleotides
The deuterated cytosine phosphoramidite is incorporated into a growing DNA chain using standard automated solid-phase synthesis protocols.[10] The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle.
Experimental Protocol: Automated Solid-Phase Synthesis
-
Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Cycle for Standard Bases: Standard phosphoramidite monomers (A, G, C, T) are coupled sequentially to build the desired sequence.
-
Incorporation of dC-d2: When a deuterated cytosine is required in the sequence, the dC-d2 phosphoramidite is placed on the synthesizer and coupled using the same protocol as the standard bases. Minor modifications to coupling times may be made to ensure high efficiency.[3]
-
Cleavage and Deprotection: After the full-length oligonucleotide is synthesized, it is cleaved from the solid support and all protecting groups are removed. Crucially, to prevent back-exchange of deuterium with hydrogen, a deuterated deprotection solution such as 25% deuterated ammonium hydroxide (ND₄OD) in D₂O should be used, especially for purine-deuterated oligos. [4] For pyrimidine C6-deuteration, standard ammonium hydroxide is often sufficient, but ND₄OD provides an extra precaution.
III. Purification and Characterization
Rigorous quality control is essential to confirm the successful synthesis of the deuterated oligonucleotide.[11]
A. Purification
High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides, effectively separating the full-length product from shorter failure sequences.
B. Characterization
1. Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the final product.[12][13] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are commonly employed.[14][15] The incorporation of each deuterium atom increases the mass of the oligonucleotide by approximately 1.006 Da compared to its non-deuterated counterpart.
Experimental Protocol: MALDI-TOF MS Analysis
-
Sample Preparation: A small amount of the purified oligonucleotide is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid) and spotted onto a MALDI target plate.[12][15]
-
Analysis: The sample is irradiated with a laser, causing desorption and ionization. The time-of-flight of the ions to the detector is measured to determine their mass-to-charge ratio.[13]
-
Data Interpretation: The resulting spectrum should show a major peak corresponding to the expected molecular weight of the this compound labeled oligonucleotide.[14]
2. NMR Spectroscopy: NMR is the definitive method to confirm the site-specific incorporation of deuterium.[1] A ¹H NMR spectrum of the deuterated oligonucleotide will show a significant reduction or complete disappearance of the proton signal corresponding to the deuterated position (H6 of cytosine).[3]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: The purified oligonucleotide is dissolved in an appropriate NMR solvent (e.g., D₂O with buffer).
-
Data Acquisition: A 1D ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300-600 MHz).[1]
-
Analysis: The spectrum is compared to that of the corresponding non-deuterated oligonucleotide. The degree of deuteration is calculated by integrating the residual ¹H peak intensity at the target position relative to a non-exchangeable internal standard proton signal (like H1').[1][3]
Table 2: Expected Characterization Results for a dC-d2 Oligonucleotide
| Analysis Method | Parameter Measured | Expected Result | Reference |
| MALDI-TOF MS | Molecular Weight | Expected Mass + ~1.006 Da per dC-d2 | [12][13] |
| ¹H NMR | H6 Proton Signal | Disappearance or >95% reduction in signal intensity | [1][3] |
| Analytical HPLC | Purity | Single major peak | [11] |
| PAGE / CE | Purity & Size | Single major band corresponding to correct length | [11][12] |
IV. Applications in Research and Drug Development
The primary utility of incorporating this compound is the simplification of NMR spectra for structural studies.[4] By replacing specific protons with deuterium, the corresponding cross-peaks in 2D NOESY spectra are eliminated, which helps resolve spectral overlap and allows for unambiguous assignments, a critical step in determining the 3D structure of complex nucleic acids.[2][3]
In drug development, oligonucleotides are used as therapeutics (ASOs, siRNAs).[16][17] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can lead to increased metabolic stability of the oligonucleotide drug, potentially improving its pharmacokinetic profile and therapeutic efficacy.[5] This makes deuterated oligonucleotides an area of active investigation for next-generation nucleic acid-based therapies.[][19]
References
- 1. academic.oup.com [academic.oup.com]
- 2. An efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. US20150119565A1 - Synthesis of deuterated ribo nucleosides, n-protected phosphoramidites, and oligonucleotides - Google Patents [patents.google.com]
- 6. cytel.com [cytel.com]
- 7. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 11. Deuterated Oligonucleotides [biosyn.com]
- 12. web.colby.edu [web.colby.edu]
- 13. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 14. idtdna.com [idtdna.com]
- 15. shimadzu.com [shimadzu.com]
- 16. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 17. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]
- 19. search.tcsedsystem.edu [search.tcsedsystem.edu]
The Telltale Trail of a Deuterated Nucleotide: A Technical Guide to Cytosine-d2 in Metabolic Flux Analysis
For Immediate Release
A Deep Dive into Nucleotide Dynamics: Leveraging Cytosine-d2 for Precise Metabolic Flux Analysis
[City, State] – [Date] – In the intricate world of cellular metabolism, understanding the flow of molecules, or metabolic flux, is paramount for researchers in drug development and life sciences. A new in-depth technical guide released today details the use of this compound, a stable isotope-labeled tracer, for the metabolic flux analysis (MFA) of nucleotides. This powerful technique offers a window into the real-time synthesis and recycling of the building blocks of DNA and RNA, providing crucial insights for oncology, virology, and metabolic disease research.
This comprehensive whitepaper serves as a core technical guide for scientists and drug development professionals. It provides a thorough examination of the principles, experimental protocols, and data interpretation involved in using this compound as a tracer. By following the metabolic fate of this labeled cytosine, researchers can precisely quantify the contributions of both the de novo synthesis and the salvage pathways to the cellular nucleotide pool.
The guide includes detailed methodologies for cell culture and labeling, metabolite extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it presents a clear framework for data analysis and the visualization of metabolic pathways, equipping researchers with the tools to implement this advanced technique in their own laboratories.
Core Principles: Tracing the Path of this compound
Metabolic flux analysis with stable isotopes relies on introducing a labeled compound into a biological system and tracking its incorporation into downstream metabolites. This compound, a non-radioactive, stable isotope of cytosine, is an ideal tracer for studying pyrimidine nucleotide metabolism. Once introduced to cells, it can be utilized in two primary pathways:
-
The Salvage Pathway: Exogenous cytosine is directly converted to cytidine and then phosphorylated to form cytidine nucleotides (CMP, CDP, CTP). By measuring the enrichment of deuterium in these nucleotides, the rate of the salvage pathway can be quantified.
-
Interconversion and Incorporation: Labeled cytidine nucleotides can be further metabolized. For instance, CTP can be converted to UTP, and ribonucleotides can be reduced to deoxyribonucleotides (dCTP), which are then incorporated into newly synthesized DNA. Tracking the deuterium label into these molecules provides a dynamic view of these conversion processes.
By analyzing the mass isotopologue distribution (MID) of key nucleotides using mass spectrometry, researchers can deconvolve the relative contributions of the salvage and de novo synthesis pathways to the overall nucleotide pool.
Visualizing the Metabolic Journey
To better illustrate the flow of this compound through the nucleotide metabolic network, the following diagrams, generated using the DOT language, depict the key pathways and the experimental workflow.
Caption: The Pyrimidine Salvage Pathway utilizing this compound.
Caption: De Novo Pyrimidine Synthesis Pathway.
Caption: Experimental Workflow for this compound MFA.
Experimental Protocols
A synthesized, detailed protocol for conducting a this compound metabolic flux analysis experiment is provided below. This protocol is a composite based on established methods for stable isotope tracing and nucleotide analysis.
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of this compound. A typical starting concentration is between 10-100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Labeling: At the start of the experiment, replace the standard medium with the pre-warmed this compound containing medium.
-
Time Course: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the dynamics of label incorporation.
2. Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent, such as 80% methanol, and place the plate on dry ice.
-
Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis.
3. LC-MS/MS Analysis
-
Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. A typical mobile phase system consists of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Data Acquisition: Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to detect and quantify the different mass isotopologues of cytosine, cytidine, CMP, CDP, CTP, and other relevant nucleotides.
Data Presentation: Interpreting the Isotopic Enrichment
The primary output of a this compound tracing experiment is the mass isotopologue distribution (MID) for each measured nucleotide. This data reveals the proportion of the metabolite pool that contains zero, one, or two deuterium atoms. The following tables present hypothetical but representative data from such an experiment.
| Metabolite | Isotopologue | Fractional Abundance (4 hours) | Fractional Abundance (12 hours) |
| Cytidine | M+0 | 65% | 30% |
| M+2 | 35% | 70% | |
| CMP | M+0 | 75% | 40% |
| M+2 | 25% | 60% | |
| CTP | M+0 | 85% | 55% |
| M+2 | 15% | 45% |
Table 1: Mass Isotopologue Distribution of Cytidine and its Monophosphate and Triphosphate Forms after Labeling with this compound. This table illustrates the increasing incorporation of the deuterium label over time, reflecting the activity of the salvage pathway.
| Pathway | Relative Flux (Arbitrary Units) | Condition A (Control) | Condition B (Drug Treatment) |
| Pyrimidine Salvage | Cytosine -> CMP | 100 | 50 |
| De Novo Synthesis | Glutamine -> UMP | 80 | 120 |
| Ribonucleotide Reduction | CDP -> dCDP | 60 | 75 |
Table 2: Calculated Relative Metabolic Fluxes. This table demonstrates how the fractional abundance data can be used to calculate the relative rates of key metabolic pathways under different experimental conditions, such as in the presence of a drug that targets nucleotide metabolism.
Conclusion and Future Directions
The use of this compound as a tracer for metabolic flux analysis provides an unparalleled level of detail into the dynamics of nucleotide metabolism. This technical guide offers a foundational framework for researchers to employ this technique to investigate the metabolic reprogramming that occurs in various disease states and in response to therapeutic interventions. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of stable isotope tracers like this compound will undoubtedly uncover new and exciting insights into the complex and vital world of nucleotide metabolism.
Exploring the Kinetic Isotope Effect of Cytosine-d2 in Enzymatic Reactions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The substitution of hydrogen with deuterium in a substrate molecule, such as cytosine, can significantly alter the rate of an enzyme-catalyzed reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating enzymatic mechanisms, identifying rate-determining steps, and understanding transition state structures. This technical guide explores the theoretical and practical aspects of using Cytosine-d2 to probe the mechanisms of key enzymatic reactions, particularly those involving DNA methyltransferases and cytosine deaminases. While direct quantitative KIE data for this compound is not extensively available in the reviewed literature, this document compiles related experimental data, provides detailed protocols for KIE measurement, and visualizes the relevant biochemical pathways to equip researchers with the foundational knowledge required for such investigations.
Introduction to Kinetic Isotope Effects (KIE)
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes[1][2]. The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). For deuterium substitution, this is kH/kD.
-
Primary KIE: Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction[2][3]. The greater mass of deuterium compared to protium results in a lower zero-point vibrational energy for a C-D bond versus a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a "normal" primary KIE (kH/kD > 1), typically in the range of 6-10[2].
-
Secondary KIE (SKIE): Is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step[2][3]. SKIEs are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1)[4]. They often arise from changes in hybridization or steric environment at the labeled position between the ground state and the transition state[4]. For example, a change from sp3 to sp2 hybridization at a deuterated carbon typically results in a normal SKIE of ~1.1-1.2[2].
Enzymatic Reactions Involving Cytosine
Cytosine is a substrate for several critical classes of enzymes. The use of this compound (deuterated at the C5 and/or C6 positions) can provide profound insights into their catalytic mechanisms.
DNA (cytosine-5)-Methyltransferases (DNMTs)
DNMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine within DNA, creating 5-methylcytosine (5mC)[5]. This epigenetic mark is crucial for gene regulation. The mechanism involves a nucleophilic attack by a cysteine residue in the enzyme on the C6 position of cytosine. This activates the C5 position for the subsequent methyl transfer and involves the abstraction of the proton from C5[6].
Deuteration at the C5 position of cytosine would be expected to yield a primary kinetic isotope effect in DNMT-catalyzed reactions, as the C5-H bond is broken during the rate-determining step.
Cytosine Deaminases
Cytosine deaminases catalyze the hydrolytic deamination of cytosine to uracil[7]. This process is vital in nucleotide metabolism and has been implicated in DNA repair and editing. The mechanism involves the nucleophilic attack of a zinc-activated water molecule or hydroxide ion at the C4 position, followed by the elimination of ammonia[7].
In this reaction, the bonds to the C5 and C6 hydrogens are not broken. Therefore, deuteration at these positions (as in this compound) would be expected to produce a secondary kinetic isotope effect , providing information about changes in the geometry or vibrational environment of the pyrimidine ring during the transition state.
Signaling Pathways Involving Cytosine Modification
The methylation and subsequent demethylation of cytosine are central to epigenetic regulation. These pathways involve a cascade of enzymatic activities.
DNA Methylation Pathway
DNA methylation patterns are established and maintained by DNMTs. De novo methylation is carried out by DNMT3A and DNMT3B, while DNMT1 maintains methylation patterns during DNA replication[8].
Active DNA Demethylation Pathway
Active DNA demethylation is not a simple reversal of methylation but a multi-step oxidative pathway primarily initiated by the Ten-Eleven Translocation (TET) family of enzymes, followed by base excision repair (BER) mediated by Thymine DNA Glycosylase (TDG)[5][9].
Quantitative Data on Related Kinetic Isotope Effects
Direct experimental data on the kinetic isotope effect of this compound in enzymatic reactions is sparse in the surveyed literature. However, studies on related systems, such as solvent isotope effects and KIEs with other isotopes (e.g., ¹⁵N), provide valuable mechanistic insights into enzymes that process cytosine derivatives.
| Enzyme | Substrate/Condition | Isotope Effect Type | Parameter | KIE Value (kH/kD or kL/kH) | Reference |
| E. coli Cytidine Deaminase | Cytidine in D₂O | Solvent Deuterium | ¹⁵(V/K) | 1.0086 | [10] |
| E. coli Cytidine Deaminase | Cytidine | Primary ¹⁵N (exocyclic amino) | ¹⁵(V/K) at pH 7.3 | 1.0109 | [10] |
| E. coli Cytidine Deaminase | Cytidine | Secondary ¹⁵N (pyrimidine N-3) | ¹⁵(V/K) at pH 7.3 | 0.9879 | [10] |
Interpretation of Data:
-
The small solvent deuterium KIE on cytidine deaminase suggests that proton transfers during the binding event, rather than during catalysis, may be responsible for the observed effect[7].
-
The primary ¹⁵N KIE of ~1.01 indicates that C-N bond cleavage of the exocyclic amino group is partially rate-limiting.
-
The inverse secondary ¹⁵N KIE of ~0.988 is consistent with a change in hybridization at the N-3 position, likely protonation, occurring during the formation of a tetrahedral intermediate[10].
Experimental Protocols for Measuring KIE
The most precise method for measuring small KIEs is the internal competition method , where a mixture of the light (e.g., cytosine) and heavy (e.g., this compound) isotopes is used in a single reaction. The KIE is determined by measuring the change in the isotopic ratio of the remaining substrate or the formed product as the reaction progresses[10].
General Experimental Workflow
A typical competitive KIE experiment involves synthesizing the deuterated substrate, running the enzymatic reaction to partial completion, separating the substrate and product, and analyzing their isotopic composition, often by mass spectrometry.
Detailed Protocol: Competitive KIE Analysis by LC-MS/MS
-
Preparation of Substrates:
-
Synthesize or procure this compound.
-
Prepare a stock solution containing a known mixture of natural abundance cytosine and this compound (e.g., a 1:1 molar ratio). The exact initial ratio (R₀) must be determined precisely by LC-MS/MS analysis.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer, the specific enzyme (e.g., DNMT1 or cytosine deaminase), and any necessary co-factors (e.g., SAM for DNMTs).
-
Initiate the reaction by adding the mixed isotopic substrate stock solution.
-
At predetermined time points (to achieve varying fractions of conversion, F), withdraw aliquots of the reaction and immediately quench them to stop the reaction (e.g., by adding acid or a denaturant).
-
-
Separation and Quantification:
-
For each quenched aliquot, separate the unreacted substrate from the product (e.g., uracil or 5-methylcytosine) using a suitable High-Performance Liquid Chromatography (HPLC) method (e.g., reverse-phase C18 column)[6].
-
Quantify the amounts of substrate and product to determine the fraction of reaction (F) for each time point.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified substrate fractions (or product fractions) from each time point by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6][10][11].
-
Operate the mass spectrometer in a mode that allows for accurate quantification of the light (H) and heavy (D) isotopologues. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high precision[10].
-
Determine the isotopic ratio (R) of the remaining substrate at each fraction of conversion (F).
-
-
Calculation of KIE:
-
The V/K isotope effect can be calculated using the following equation, which relates the change in isotopic ratio of the substrate to the fraction of conversion:
ln(R/R₀) / ln(1 - F) = 1 / (V/K)KIE - 1
Where R is the isotopic ratio at fraction F, and R₀ is the initial isotopic ratio.
-
A plot of ln(R/R₀) versus ln(1 - F) will yield a straight line with a slope from which the KIE can be calculated.
-
Conclusion and Future Directions
The study of kinetic isotope effects using deuterated substrates like this compound offers a precise and powerful method for dissecting the mechanisms of crucial enzymes such as DNA methyltransferases and cytosine deaminases. While direct experimental data for this compound is limited, the theoretical framework and established experimental protocols provide a clear path forward for researchers.
Future work should focus on the direct measurement of both primary and secondary KIEs for this compound with these enzymes. Such data would be invaluable for:
-
Confirming the C-H bond cleavage step in DNA methylation as rate-limiting.
-
Probing the subtle changes in the cytosine ring's geometry during deamination.
-
Validating computational models of enzymatic transition states.
-
Informing the rational design of novel enzyme inhibitors for therapeutic applications.
By combining the principles outlined in this guide with modern analytical techniques, the scientific community can continue to unravel the intricate details of enzymatic catalysis.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TET enzymes, TDG and the dynamics of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Cytosine using Cytosine-d2 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosine, a fundamental component of DNA and RNA, plays a crucial role in genetic coding and regulation. Its accurate quantification is paramount in various research areas, including epigenetics, drug development, and clinical diagnostics. DNA methylation, the addition of a methyl group to cytosine, is a key epigenetic modification that can alter gene expression without changing the DNA sequence.[1][2][3][4] Dysregulation of DNA methylation is associated with numerous diseases, including cancer.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of nucleosides and their modifications.[3][5][6] The use of a stable isotope-labeled internal standard, such as Cytosine-d2, is critical for achieving high accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[7] This document provides a detailed protocol for the quantification of cytosine in biological samples using this compound as an internal standard with LC-MS/MS.
Signaling Pathway: DNA Methylation and Gene Expression
The quantification of cytosine and its methylated forms is central to understanding the DNA methylation pathway, which is a key regulator of gene expression.
Experimental Workflow
A typical workflow for the quantification of cytosine using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Cytosine (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Enzymes for DNA hydrolysis (e.g., DNA Degradase Plus)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cytosine and this compound in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the primary stock solutions to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, standards, and quality controls.
Sample Preparation (from DNA)
-
DNA Isolation: Isolate genomic DNA from the biological matrix of interest using a suitable commercial kit.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer.
-
Internal Standard Spiking: To a known amount of DNA (e.g., 1 µg), add a fixed volume of the this compound internal standard working solution.
-
Enzymatic Hydrolysis: Digest the DNA to single nucleosides using an enzymatic cocktail (e.g., DNA Degradase Plus) according to the manufacturer's protocol.[5]
-
Protein Precipitation: If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile), followed by centrifugation.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove salts and other polar impurities.
-
Elute the analytes with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 95-5% B; 12-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytosine | 112.1 | 95.1 | 15 |
| This compound | 114.1 | 97.1 | 15 |
Note: These parameters should be optimized for the specific LC-MS/MS instrument being used.
Data Presentation
Method Validation Summary
The following tables present representative quantitative data for a validated LC-MS/MS method for cytosine using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.910 |
| 1000 | 11.850 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%RSD) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%RSD) (n=18) |
| LLOQ | 1 | 105.2 | 8.5 | 103.8 | 9.2 |
| Low | 3 | 98.7 | 6.2 | 99.5 | 7.1 |
| Mid | 75 | 101.5 | 4.1 | 100.8 | 5.3 |
| High | 750 | 99.2 | 3.5 | 99.8 | 4.6 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.0 |
Conclusion
This application note provides a comprehensive protocol for the accurate and precise quantification of cytosine in biological samples using this compound as an internal standard in conjunction with LC-MS/MS. The use of a stable isotope-labeled internal standard is essential for robust and reliable results, particularly in complex matrices. The detailed experimental procedures and representative validation data presented here can serve as a valuable resource for researchers in various scientific disciplines.
References
- 1. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 5-methylcytosine in Genomic DNA using a Cytosine-d2 Spike-in by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and development. The most common form of DNA methylation in mammals is the addition of a methyl group to the C5 position of cytosine, forming 5-methylcytosine (5mC). Aberrant DNA methylation patterns are associated with various diseases, including cancer, making the accurate quantification of global 5mC levels a critical aspect of disease diagnosis, prognosis, and the development of epigenetic drugs.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the absolute quantification of 5mC due to its high sensitivity, specificity, and accuracy.[1][2] This method, coupled with a stable isotope-labeled internal standard, allows for precise measurement by correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantitative analysis of global 5mC levels in genomic DNA using a cytosine-d2 spike-in as an internal standard.
Principle
The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, in this case, this compound, is spiked into a known amount of genomic DNA before enzymatic hydrolysis. The DNA is then hydrolyzed to its constituent nucleosides. The resulting mixture of natural (dC and 5mdC) and labeled (this compound) nucleosides is separated by liquid chromatography and detected by tandem mass spectrometry. By comparing the peak area ratio of the analyte (5mC) to the internal standard (this compound), the absolute amount of 5mC in the original DNA sample can be accurately determined.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 5-methylcytosine is depicted below.
Caption: Experimental workflow for 5mC quantification.
Experimental Protocols
Materials and Reagents
-
Genomic DNA samples
-
This compound (stable isotope-labeled internal standard)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from E. coli)
-
Zinc sulfate (ZnSO4)
-
Ammonium acetate
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
DNA Extraction and Quantification
-
Extract genomic DNA from cells or tissues using a commercially available DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Assess the purity and concentration of the extracted DNA using a UV-Vis spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
Sample Preparation and Hydrolysis
-
To 1 µg of genomic DNA, add a known amount of this compound internal standard. The optimal amount of spike-in should be determined empirically but is typically in the range of the expected amount of cytosine in the sample.
-
Adjust the volume to 40 µL with ultrapure water.
-
Add 5 µL of 10x Nuclease P1 buffer (e.g., 300 mM sodium acetate, 10 mM ZnSO4, pH 5.3).
-
Add 1 µL of Nuclease P1 (50 U/µL).
-
Incubate the mixture at 37°C for 2 hours.
-
Add 5 µL of 10x Alkaline Phosphatase buffer (e.g., 500 mM Tris-HCl, pH 8.0).
-
Add 1 µL of Alkaline Phosphatase (20 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
After incubation, centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of nucleosides are performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min, 2% B; 5-10 min, 2-20% B; 10-12 min, 20-80% B; 12-15 min, 80% B; 15.1-20 min, 2% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytosine | 228.1 | 112.1 | 15 |
| 5-methylcytosine (5mC) | 242.1 | 126.1 | 15 |
| This compound | 230.1 | 114.1 | 15 |
Note: The optimal collision energies may vary depending on the instrument and should be optimized.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for cytosine, 5-methylcytosine, and this compound using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 5-methylcytosine and a fixed concentration of this compound. Plot the peak area ratio of 5mC/cytosine-d2 against the concentration of 5mC to generate a calibration curve.
-
Quantification of 5mC: Determine the concentration of 5mC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculation of Global Methylation: The percentage of global DNA methylation can be calculated using the following formula:
% 5mC = (moles of 5mC) / (moles of 5mC + moles of Cytosine) * 100
DNA Methylation and Demethylation Pathway
The levels of 5-methylcytosine in the genome are dynamically regulated by the opposing activities of DNA methyltransferases (DNMTs) and the Ten-Eleven Translocation (TET) family of dioxygenases.[3][4][5][6] DNMTs are responsible for establishing and maintaining DNA methylation patterns, while TET enzymes initiate the process of active DNA demethylation by oxidizing 5mC.[7][8][9][10]
Caption: DNA methylation and demethylation pathway.
Applications in Research and Drug Development
The accurate quantification of global 5mC levels is essential in various research and clinical applications:
-
Cancer Research: Global hypomethylation and promoter-specific hypermethylation are hallmarks of many cancers. This method can be used to assess the methylation status of tumor samples and monitor the response to epigenetic therapies.
-
Developmental Biology: DNA methylation plays a critical role in embryonic development and cell differentiation. This protocol can be used to study the dynamics of DNA methylation during these processes.
-
Drug Discovery and Development: Many pharmaceutical companies are developing drugs that target the enzymes involved in DNA methylation. This quantitative assay is crucial for evaluating the efficacy and mechanism of action of these novel epigenetic drugs.
-
Toxicology: Environmental exposures can alter DNA methylation patterns. This method can be used to assess the epigenetic toxicity of various compounds.
Conclusion
The LC-MS/MS method using a this compound spike-in provides a robust, sensitive, and accurate platform for the quantitative analysis of 5-methylcytosine in genomic DNA. This detailed protocol and the accompanying information on the DNA methylation pathway offer a valuable resource for researchers, scientists, and drug development professionals working in the field of epigenetics. The ability to precisely measure global 5mC levels will undoubtedly contribute to a deeper understanding of the role of DNA methylation in health and disease and facilitate the development of novel therapeutic strategies.
References
- 1. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 2. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA methylation 101: what is important to know about DNA methylation and its role in SLE risk and disease heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Methylation | Cell Signaling Technology [cellsignal.com]
- 10. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for Cytosine-d2 Incorporation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Cytosine-d2 (d2-C), a non-radioactive, stable isotope-labeled version of the nucleobase cytosine, serves as an invaluable tool for studying DNA synthesis, repair, and demethylation pathways. When introduced to cell culture, this compound is incorporated into the genomic DNA of proliferating cells via the pyrimidine salvage pathway. Subsequent analysis by mass spectrometry allows for the precise quantification of newly synthesized DNA, providing insights into cellular dynamics and the effects of therapeutic agents on DNA metabolism. These application notes provide a comprehensive, step-by-step guide for the successful incorporation and analysis of this compound in a cell culture setting.
Data Presentation
The following tables summarize illustrative quantitative data obtained from this compound labeling experiments. These values can vary depending on the cell line, experimental conditions, and analytical instrumentation.
Table 1: Illustrative this compound Incorporation Efficiency in a Proliferating Cancer Cell Line
| Incubation Time (hours) | This compound Concentration (µM) | Percent Incorporation of d2-Deoxycytidine in Genomic DNA (%) |
| 2 | 10 | 1.5 ± 0.3 |
| 6 | 10 | 4.2 ± 0.6 |
| 12 | 10 | 8.9 ± 1.1 |
| 24 | 10 | 18.5 ± 2.3 |
| 48 | 10 | 35.1 ± 3.8 |
| 24 | 1 | 4.1 ± 0.5 |
| 24 | 5 | 12.3 ± 1.5 |
| 24 | 20 | 25.7 ± 2.9 |
Table 2: Illustrative Cell Viability Assessment after this compound Treatment
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 48 | 100 |
| 1 | 48 | 98.7 ± 1.2 |
| 5 | 48 | 97.1 ± 1.8 |
| 10 | 48 | 95.3 ± 2.1 |
| 25 | 48 | 92.5 ± 2.5 |
| 50 | 48 | 88.9 ± 3.0 |
| 100 | 48 | 81.4 ± 4.2 |
Experimental Protocols
I. Cell Culture and this compound Labeling
This protocol outlines the steps for labeling adherent mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (d2-C)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash the cells once with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the labeling period. Allow the cells to adhere overnight.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in sterile water or DMSO. The final concentration of the solvent in the culture medium should not exceed 0.1%.
-
On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25 µM) to optimize for your cell line and experimental goals.
-
-
Labeling of Cells:
-
Aspirate the existing medium from the cells.
-
Add the prepared this compound containing labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 2, 6, 12, 24, 48 hours). The incubation time will depend on the cell cycle length and the desired level of incorporation.
-
-
Cell Harvesting:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
Harvest the cells by trypsinization or scraping.
-
Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until DNA extraction.
-
II. Genomic DNA Extraction
This protocol describes the extraction of genomic DNA from the labeled cells. Commercially available kits can also be used.
Materials:
-
Cell pellet from the labeling experiment
-
Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Resuspend the cell pellet in 500 µL of lysis buffer.
-
Add 10 µL of Proteinase K and incubate at 55°C for 2 hours with gentle agitation.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Perform a phenol:chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing for 30 seconds, and centrifuging at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
Transfer the upper aqueous phase to a new tube and add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Precipitate the DNA at -20°C for at least 1 hour.
-
Pellet the DNA by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Air-dry the DNA pellet and resuspend it in an appropriate volume of nuclease-free water.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
III. Enzymatic Hydrolysis of DNA to Nucleosides
This protocol details the digestion of genomic DNA into its constituent nucleosides for mass spectrometry analysis.[1]
Materials:
-
Genomic DNA sample
-
Nuclease P1
-
Snake Venom Phosphodiesterase I
-
Alkaline Phosphatase
-
Ammonium Acetate buffer (pH 5.3)
-
Ammonium Bicarbonate buffer (pH ~8)
Procedure:
-
In a microcentrifuge tube, take 1-5 µg of genomic DNA.
-
Add ammonium acetate buffer and nuclease P1.
-
Incubate at 50°C for 2 hours.
-
Add ammonium bicarbonate buffer, snake venom phosphodiesterase I, and alkaline phosphatase.
-
Incubate at 37°C for 4-6 hours.
-
After hydrolysis, the sample is ready for LC-MS/MS analysis. It may be necessary to filter the sample to remove enzymes.
IV. Cell Viability Assay (Neutral Red Uptake Assay)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
Neutral Red solution (50 µg/mL in PBS)
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired incubation time (e.g., 48 hours). Include untreated control wells.
-
After treatment, aspirate the medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
Aspirate the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well and shake for 10 minutes to solubilize the dye.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualization
References
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Cytosine-d2 and Endogenous Cytosine
Introduction
Cytosine, a fundamental pyrimidine nucleobase, and its isotopically labeled analogue, Cytosine-d2, are crucial molecules in various biomedical and pharmaceutical research areas, including DNA methylation studies and pharmacokinetic analyses.[1][2][3] A robust and sensitive analytical method is essential for accurately differentiating and quantifying the administered deuterated form from the endogenous pool. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and endogenous cytosine in biological matrices.
Due to the high polarity of cytosine, traditional reversed-phase chromatography can be challenging.[4] This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve effective retention and separation.[5][6][7][8] HILIC is a robust technique for separating polar and hydrophilic compounds, making it ideal for this application.[7][8] Coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, this method offers high selectivity and sensitivity for accurate quantification. The use of a deuterated internal standard is a common practice in LC-MS analysis to ensure high accuracy and correct for matrix effects.[9]
Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
Protocols
Sample Preparation
For biological matrices such as plasma or urine, a protein precipitation extraction is recommended to remove larger molecules that can interfere with the analysis.[10][11]
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).[12]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation is performed using a HILIC column with a gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with MRM for detection.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Retention Time (min) |
| Cytosine | 112.1 | 95.1 | 25 | ~ 3.5 |
| This compound | 114.1 | 97.1 | 25 | ~ 3.5 |
Note: Retention times and collision energies are approximate and should be optimized for the specific instrument and column used.
Data Analysis
Quantification is performed by integrating the peak areas of the MRM transitions for both endogenous cytosine and this compound. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Biological Pathway Context
Cytosine is a key component of nucleic acids (DNA and RNA) and is central to epigenetic regulation through methylation. The following diagram illustrates the role of cytosine in DNA synthesis and the DNA methylation cycle.
Conclusion
The described HILIC-LC-MS/MS method provides a sensitive, selective, and robust platform for the simultaneous quantification of this compound and endogenous cytosine in biological samples. This method is suitable for a wide range of applications in drug development and biomedical research where the fate of exogenous cytosine needs to be monitored in the presence of its endogenous counterpart.
References
- 1. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of trace amounts of 5-methylcytosine in DNA by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biotage.com [biotage.com]
- 11. google.com [google.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Quantifying DNA and RNA Modifications Using Cytosine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become a cornerstone for the quantitative analysis of macromolecules and their modifications in biological systems. The use of deuterated compounds, such as Cytosine-d2, offers a powerful strategy for tracing the metabolic incorporation of nucleosides into newly synthesized DNA and RNA. This allows for the precise quantification of various epigenetic and epitranscriptomic modifications. By introducing a known mass shift, this compound enables the differentiation of newly synthesized nucleic acids from the pre-existing pool, providing a dynamic view of DNA and RNA metabolism and modification.
This document provides detailed application notes and protocols for the use of this compound in quantifying DNA and RNA modifications. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of the Method
The core principle of this method involves the metabolic incorporation of this compound into the DNA and RNA of cultured cells or organisms. Exogenously supplied this compound is taken up by cells and enters the pyrimidine salvage pathway.[1][2] Within the cell, it is converted into its corresponding deoxyribonucleoside and ribonucleoside triphosphates (dCTP and CTP). These deuterated nucleotide triphosphates are then utilized by DNA and RNA polymerases during replication and transcription, respectively, leading to the incorporation of the deuterium-labeled cytosine into the nucleic acid backbone.
Following a labeling period, genomic DNA and total RNA are extracted and enzymatically hydrolyzed into individual nucleosides. The resulting mixture of natural and deuterated nucleosides is then analyzed by LC-MS/MS. The mass spectrometer can distinguish between the unlabeled and the deuterium-labeled nucleosides and their modifications based on their mass-to-charge ratios (m/z). By comparing the signal intensities of the deuterated and non-deuterated forms of cytosine and its modifications (e.g., 5-methylcytosine), the level of modification in the newly synthesized nucleic acid pool can be accurately quantified.
Signaling Pathways and Experimental Workflows
Pyrimidine Salvage Pathway
The incorporation of exogenous cytosine, including its deuterated form, into cellular nucleotide pools is primarily mediated by the pyrimidine salvage pathway. This pathway recycles nucleobases and nucleosides from the degradation of DNA and RNA. Understanding this pathway is crucial for designing metabolic labeling experiments.
References
Application Notes and Protocols for In Vivo Labeling of Nucleic Acids with Deuterated Cytosine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic fields of molecular biology and pharmacology, understanding the synthesis, turnover, and fate of nucleic acids is paramount. Stable isotope labeling has emerged as a powerful tool for tracing the metabolic pathways of biomolecules in vivo without the complications of radioactive tracers. Deuterated cytosine, a non-radioactive isotopologue of the natural nucleobase, offers a precise and safe method for labeling newly synthesized DNA and RNA in animal models.
These application notes provide a comprehensive overview and detailed protocols for the in vivo labeling of nucleic acids using deuterated cytosine. The methodologies outlined herein are designed to assist researchers in tracking cellular proliferation, assessing the effects of therapeutic agents on nucleic acid metabolism, and elucidating fundamental biological processes.
Principle of the Method
Deuterated cytosine is introduced into the animal model, where it is metabolized through the nucleotide salvage pathway or, after conversion to other pyrimidines, the de novo nucleotide synthesis pathway. The deuterated cytosine, as deoxycytidine triphosphate (dCTP) or cytidine triphosphate (CTP), is then incorporated into newly synthesized DNA and RNA, respectively, by polymerases. The level of deuterium enrichment in the nucleic acids can be quantified using mass spectrometry, providing a measure of nucleic acid synthesis over the labeling period.
Applications
The in-vivo labeling of nucleic acids with deuterated cytosine has a range of applications in biomedical research and drug development:
-
Cell Proliferation Studies: Measuring the rate of DNA synthesis as a marker for cell division in various tissues.
-
Pharmacodynamics: Assessing the impact of drugs on nucleic acid synthesis and turnover.
-
Metabolic Tracing: Following the metabolic fate of cytosine and its conversion to other nucleobases.
-
Toxicology: Evaluating the potential of compounds to induce DNA damage and repair, although specific toxicity studies on deuterated cytosine are limited.[1][2][3]
-
Gene Expression Analysis: Quantifying the synthesis rate of RNA transcripts.
Experimental Protocols
Protocol 1: Administration of Deuterated Cytosine to Mice
This protocol describes the administration of deuterated cytosine to mice. The choice of administration route can impact the bioavailability and kinetics of the labeled compound. Subcutaneous infusion is presented as a robust alternative to tail vein injection.[4][5]
Materials:
-
Deuterated cytosine (e.g., D3-Cytosine)
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice)
-
Syringes and needles for administration
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the deuterated cytosine in sterile saline to the desired concentration. The exact concentration will depend on the target dose and the administration volume. Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Dosing:
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each animal to determine the precise dose to be administered.
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse and inject the deuterated cytosine solution into the peritoneal cavity. A typical dosage might range from 10 to 100 mg/kg body weight, though optimization is recommended.
-
-
Oral Gavage:
-
Administer the solution directly into the stomach using a gavage needle.
-
-
-
Labeling Period:
-
The duration of the labeling period will depend on the specific research question and the expected rate of nucleic acid turnover in the tissue of interest. It can range from a few hours to several weeks.
-
Protocol 2: Extraction of DNA and RNA from Animal Tissues
This protocol outlines the extraction of total nucleic acids from tissues, which will then be processed for mass spectrometry analysis.
Materials:
-
Tissue sample (e.g., liver, spleen, tumor)
-
Phosphate-buffered saline (PBS)
-
Tissue homogenization buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
70% Ethanol
-
Nuclease-free water
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and wash with ice-cold PBS.
-
Homogenize the tissue in homogenization buffer using a mechanical homogenizer.
-
-
Lysis and Protein Digestion:
-
Add Proteinase K to the homogenate and incubate at 55°C for 2-4 hours or overnight to digest proteins.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase containing the nucleic acids to a new tube.
-
Repeat the extraction with chloroform:isoamyl alcohol to remove residual phenol.
-
-
Nucleic Acid Precipitation:
-
Add 0.7 volumes of isopropanol to the aqueous phase to precipitate the nucleic acids.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the nucleic acids.
-
-
Washing and Resuspension:
-
Wash the pellet with 70% ethanol to remove salts.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the concentration and purity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8 for DNA and ~2.0 for RNA.
-
Protocol 3: Hydrolysis of Nucleic Acids and Preparation for Mass Spectrometry
This protocol describes the enzymatic hydrolysis of DNA and RNA to individual nucleosides for subsequent analysis by LC-MS/MS.
Materials:
-
Purified DNA or RNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
Acetonitrile
-
Formic acid
-
LC-MS grade water
-
Microcentrifuge tubes
Procedure:
-
Enzymatic Hydrolysis:
-
To the purified nucleic acid sample, add Nuclease P1 and incubate at 37°C for 2 hours to digest the nucleic acids into mononucleotides.
-
Add alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
-
Sample Cleanup (Optional but Recommended):
-
Use a solid-phase extraction (SPE) cartridge to remove enzymes and other contaminants.
-
-
Preparation for LC-MS/MS:
-
Dilute the hydrolyzed sample in an appropriate solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Protocol 4: Quantification of Deuterated Cytosine by LC-MS/MS
This protocol provides a general framework for the quantification of deuterated cytosine incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Chromatographic Separation:
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the transition of the parent ion to a specific daughter ion for both unlabeled cytosine and deuterated cytosine (Multiple Reaction Monitoring - MRM).
-
Unlabeled Cytosine (dC): Monitor the appropriate m/z transition.
-
Deuterated Cytosine (e.g., D3-dC): Monitor the corresponding shifted m/z transition.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of unlabeled and deuterated cytosine standards.
-
Calculate the percentage of deuterated cytosine incorporation by comparing the peak areas of the deuterated and unlabeled forms in the biological samples.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of labeling efficiency across different tissues, experimental conditions, or time points.
Table 1: Example of Quantitative Data Presentation for Deuterated Cytosine Incorporation in Mouse Tissues
| Tissue | Treatment Group | Labeling Duration (days) | % Deuterated Cytosine in DNA (Mean ± SD) |
| Liver | Control | 7 | 5.2 ± 0.8 |
| Drug X | 7 | 2.1 ± 0.5 | |
| Spleen | Control | 7 | 10.5 ± 1.5 |
| Drug X | 7 | 4.3 ± 0.9 | |
| Tumor | Vehicle | 14 | 15.8 ± 2.1 |
| Compound Y | 14 | 8.9 ± 1.7 |
Visualizations
Signaling Pathways and Workflows
Visual representations of the experimental workflow and the metabolic pathway of cytosine can aid in understanding the experimental design and the biological processes involved.
Caption: Metabolic pathway of deuterated cytosine incorporation into nucleic acids.
Caption: Experimental workflow for in vivo labeling and analysis.
Considerations and Limitations
-
Toxicity: While stable isotopes are generally considered safe, high doses of deuterated compounds may have biological effects. It is crucial to perform dose-response studies to identify a dose that provides sufficient labeling without causing toxicity.[1] The toxicity of deuterated cytosine itself is not well-documented, but studies on related compounds can provide guidance.[2][3]
-
Metabolic Interconversion: Cytosine can be converted to other pyrimidines (uracil and thymine) in vivo.[6][7] This means that the deuterium label may also be incorporated into these nucleobases in DNA and RNA. This should be considered when interpreting the data.
-
Background Enrichment: Natural abundance of deuterium is low but should be measured in unlabeled control samples to establish a baseline.
-
Cost: Deuterated compounds can be expensive, which may be a consideration for large-scale or long-term studies.
Conclusion
The in vivo labeling of nucleic acids with deuterated cytosine is a valuable technique for studying nucleic acid dynamics in animal models. By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers can obtain reliable and insightful data to advance their understanding of fundamental biological processes and the mechanisms of drug action. The use of clear data presentation and visual workflows will further enhance the interpretation and communication of the experimental findings.
References
- 1. Effects of deuteration on hematopoiesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosine arabinoside toxicity: molecular events, biological consequences, and their implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcutaneous deuterated-substrate administration in mice: An alternative to tail vein infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous deuterated substrate administration in mice: An alternative to tail vein infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]
Application Notes: Utilizing Cytosine-d2 for Tracing DNA Repair Mechanisms
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Cellular DNA repair pathways are essential for maintaining genomic stability. Studying the dynamics of these repair processes is crucial for understanding diseases like cancer and for the development of targeted therapies. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for quantitatively tracing the incorporation and excision of nucleotides during DNA repair. Cytosine-d2 (d2-C), a non-radioactive, stable isotope-labeled version of cytosine, serves as an excellent tracer for monitoring DNA repair activities, particularly those involving cytosine damage and subsequent repair.
When incorporated into DNA, this compound can be distinguished from its natural counterpart by its increased mass. This allows for the precise tracking of its metabolic fate, from its incorporation into newly synthesized DNA to its removal during repair processes. This approach provides a dynamic view of DNA turnover and repair, offering insights into the efficiency and kinetics of various repair pathways.
Principle of the Method
The core principle involves introducing this compound into cells, where it is metabolized and incorporated into the genomic DNA. Upon induction of DNA damage, repair mechanisms are activated. If a damaged cytosine is excised, the repair machinery will fill the gap using the available pool of nucleotides. By analyzing the isotopic composition of cytosine in the genomic DNA over time, one can quantify the rate of removal of the "heavy" this compound and its replacement with "light" (unlabeled) cytosine, or vice-versa. This provides a direct measure of DNA repair activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high sensitivity and specificity in distinguishing between labeled and unlabeled nucleosides.[1][2]
Key Applications
-
Quantification of Base Excision Repair (BER) Activity: Cytosine deamination, a common form of spontaneous DNA damage, converts cytosine to uracil.[3][4] The BER pathway is responsible for recognizing and removing this uracil. By pre-labeling cellular DNA with this compound, the rate of its loss following deamination-inducing damage can be used to quantify BER efficiency.
-
Investigating Nucleotide Excision Repair (NER): NER is responsible for repairing bulky DNA adducts and lesions that distort the DNA helix, such as those caused by UV radiation.[5] While NER removes a larger patch of nucleotides, the incorporation of new nucleotides during the subsequent synthesis step can be monitored using this compound as a tracer.
-
Drug Discovery and Development: The efficacy of drugs that target DNA repair pathways can be assessed by measuring their impact on the incorporation or removal of this compound in cancer cells. For example, inhibitors of specific repair enzymes would be expected to alter the kinetics of this compound turnover.
-
Understanding Disease Mechanisms: Defects in DNA repair pathways are associated with numerous genetic disorders and cancer predisposition.[6][7] Comparing the dynamics of this compound in healthy versus patient-derived cells can help elucidate the molecular basis of these diseases.
Experimental Protocols
Protocol 1: General Labeling of Cellular DNA with this compound
This protocol describes the basic procedure for incorporating this compound into the genomic DNA of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (2-deuterocytosine)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate the cells at an appropriate density in a complete culture medium and allow them to adhere overnight.
-
Labeling Medium Preparation: Prepare a complete culture medium supplemented with this compound. The final concentration of this compound may need to be optimized but a starting point of 10-50 µM is recommended. It is advisable to use a medium with dialyzed FBS to reduce the concentration of unlabeled nucleosides.
-
Labeling: Remove the standard culture medium and replace it with the this compound labeling medium.
-
Incubation: Culture the cells in the labeling medium for a period sufficient to achieve significant incorporation of the label. This will depend on the cell division rate but is typically 24-72 hours.
-
Harvesting: After the labeling period, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization.
-
DNA Extraction: Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Sample Preparation for LC-MS/MS:
-
Quantify the extracted DNA.
-
Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Precipitate proteins and filter the supernatant containing the nucleosides.
-
-
LC-MS/MS Analysis: Analyze the digested DNA sample by LC-MS/MS to determine the percentage of this compound incorporation.
Protocol 2: Measuring Base Excision Repair (BER) of Deaminated Cytosine
This protocol outlines a method to quantify BER activity by monitoring the removal of unlabeled cytosine and its replacement with this compound following the induction of cytosine deamination.
Materials:
-
Cells cultured in standard medium
-
DNA-damaging agent that induces cytosine deamination (e.g., sodium bisulfite or a specific enzyme-based system)
-
This compound labeling medium (as prepared in Protocol 1)
-
Materials for DNA extraction and LC-MS/MS analysis (as in Protocol 1)
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency in a standard culture medium.
-
Induction of DNA Damage: Treat the cells with a deaminating agent for a specified period to induce C-to-U conversions. Include an untreated control group.
-
Post-Damage Labeling: After treatment, remove the damaging agent, wash the cells with PBS, and replace the medium with the this compound labeling medium.
-
Time Course Collection: Harvest cells at various time points after the addition of the labeling medium (e.g., 0, 2, 4, 8, 12, 24 hours).
-
DNA Extraction and Analysis: Extract genomic DNA from each time point and analyze the incorporation of this compound using LC-MS/MS as described in Protocol 1.
-
Data Analysis: Plot the percentage of this compound incorporation over time. An increased rate of incorporation in the damaged cells compared to the control cells reflects the BER activity.
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Percentage of this compound Incorporation in Genomic DNA
| Cell Line | Treatment | Labeling Time (hours) | % this compound Incorporation (Mean ± SD) |
| WT | Control | 24 | 15.2 ± 1.8 |
| WT | Drug A | 24 | 8.5 ± 1.1 |
| Repair Deficient | Control | 24 | 14.9 ± 2.1 |
| Repair Deficient | Drug A | 24 | 14.5 ± 1.9 |
Table 2: Kinetics of this compound Incorporation Following DNA Damage
| Time (hours) | % this compound Incorporation (Control) | % this compound Incorporation (Damaged) |
| 0 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 2 | 2.1 ± 0.3 | 5.8 ± 0.7 |
| 4 | 4.3 ± 0.5 | 10.2 ± 1.2 |
| 8 | 8.9 ± 1.0 | 18.5 ± 2.0 |
| 12 | 12.5 ± 1.5 | 25.1 ± 2.8 |
| 24 | 20.1 ± 2.2 | 35.6 ± 3.5 |
Visualizations
Signaling Pathway: Base Excision Repair (BER)
Caption: Base Excision Repair (BER) pathway for a damaged cytosine.
Experimental Workflow: this compound Based DNA Repair Assay
Caption: Workflow for quantifying DNA repair using this compound.
Logical Relationship: Interpreting this compound Turnover
Caption: Interpreting changes in this compound turnover rates.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation, biological consequences and repair mechanisms of cytosine deamination in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and quantification of DNA repair proteins by liquid chromatography/isotope-dilution tandem mass spectrometry using their fully 15N-labeled analogues as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantification of Cytosine Deaminase Activity using a Cytosine-d2 Labeled Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosine deaminase (CDA) is an enzyme that catalyzes the hydrolytic deamination of cytosine to uracil.[1][2] This enzymatic activity is a critical component of pyrimidine salvage pathways in prokaryotes and fungi. The absence of CDA in mammalian cells makes it a compelling target for gene-directed enzyme prodrug therapy (GDEPT) in cancer treatment. In this approach, cancer cells are engineered to express the CDA gene, enabling them to convert the non-toxic prodrug 5-fluorocytosine (5-FC) into the highly cytotoxic drug 5-fluorouracil (5-FU).
Accurate and sensitive quantification of CDA activity is paramount for the development and optimization of CDA-based therapies, as well as for fundamental biochemical research. Traditional methods for measuring CDA activity, such as spectrophotometric assays, can be limited by low sensitivity and interference from biological matrices.[3] To overcome these limitations, a highly specific and quantitative method utilizing a stable isotope-labeled substrate, Cytosine-d2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed.
This application note provides a detailed protocol for the quantification of cytosine deaminase activity by measuring the formation of Uracil-d2 from the this compound substrate. The use of a deuterated substrate allows for precise differentiation from endogenous, unlabeled cytosine and uracil, thereby ensuring high accuracy and sensitivity.[3]
Principle of the Assay
The assay is based on the enzymatic conversion of a known amount of deuterated cytosine (this compound) to deuterated uracil (Uracil-d2) by cytosine deaminase. The reaction is terminated at a specific time point, and the amount of Uracil-d2 produced is quantified using LC-MS/MS. The rate of Uracil-d2 formation is directly proportional to the CDA activity in the sample. An internal standard (IS), such as unlabeled uracil or another stable isotope-labeled analog, can be used to account for variations in sample processing and instrument response.
References
Application Notes and Protocols for the Synthesis of Deuterated RNA Probes using Cytosine-d2 Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of stable isotopes, such as deuterium, into RNA molecules has become a powerful tool in contemporary life sciences research. Deuterated RNA probes, synthesized by replacing hydrogen atoms with deuterium, offer unique advantages for investigating RNA structure, dynamics, and interactions. The increased mass of deuterium can simplify complex NMR spectra, enhance the resolution of structural studies by small-angle neutron scattering (SANS), and provide insights into reaction mechanisms through kinetic isotope effects.[1][2] In drug development, deuterated compounds are increasingly utilized to improve pharmacokinetic profiles and metabolic stability.[3][4]
These application notes provide a detailed protocol for the synthesis of deuterated RNA probes using in vitro transcription with ribose-deuterated Cytosine triphosphate (CTP). For the purpose of this document, "Cytosine-d2 triphosphate" will refer to Cytidine-5',5''-d2 5'-triphosphate ([5',5''-D2]-CTP), a commonly used dideuterated variant. The protocols described herein cover the enzymatic synthesis of [5',5''-D2]-CTP, its incorporation into an RNA probe via in vitro transcription, and the subsequent purification of the deuterated RNA probe.
Applications of Deuterated RNA Probes
-
Structural Biology: Deuterated RNA probes are instrumental in NMR spectroscopy for simplifying complex spectra and resolving resonance overlap, facilitating the structural determination of larger RNA molecules.[2] In SANS, selective deuteration allows for contrast matching, enabling the focused study of specific components within RNA-protein complexes.[5]
-
Mechanistic Studies: The deuterium kinetic isotope effect can be measured to probe the mechanism of RNA cleavage by hydroxyl radicals, providing high-resolution information about the reactivity of individual hydrogen atoms in the RNA backbone.[1]
-
Drug Discovery and Development: Understanding the structure and dynamics of RNA targets is crucial for the rational design of small molecule drugs. Deuterated RNA probes can aid in characterizing drug-RNA interactions. Furthermore, the principles of using deuteration to alter metabolic pathways are being applied to the development of novel therapeutics.[4][6]
Data Presentation
Table 1: Summary of Enzymatic Synthesis Yields for Deuterated Ribonucleoside Triphosphates
| Deuterated NTP | Typical Yield (%) | Reaction Time (hours) |
| ATP | 85 - 96 | 5 - 15 |
| GTP | 61 - 76 | 20 - 24 |
| UTP | 54 - 86 | 12 - 24 |
| CTP | 95 - 99 | 5 - 10 |
Data adapted from a detailed protocol for the enzymatic synthesis of specifically deuterated ribonucleotides.[1]
Experimental Protocols
Part 1: Enzymatic Synthesis of [5',5''-D2]-Cytidine 5'-Triphosphate
This protocol is based on the enzymatic conversion of [5',5''-D2]-D-ribose to CTP. The synthesis of deuterated ATP, GTP, and UTP is often performed in a one-pot reaction, while the synthesis of deuterated CTP is conducted separately due to the specific requirements of CTP synthetase.[1]
Materials and Reagents:
-
[5',5''-D2]-D-ribose
-
ATP, GTP, UTP (non-deuterated)
-
Glutamine
-
CTP Synthetase (CTPS)
-
Other enzymes for the initial steps of ribose phosphorylation and conversion to UTP (e.g., Ribokinase, PRPP Synthetase, etc., as part of a pre-prepared enzyme mix)
-
Reaction Buffer (containing Tris-HCl, MgCl2, KCl)
-
HPLC system for monitoring and purification
Protocol:
-
Preparation of [5',5''-D2]-UTP: Initially, [5',5''-D2]-D-ribose is enzymatically converted to [5',5''-D2]-Uridine 5'-triphosphate (UTP). This can be achieved through a multi-enzyme, one-pot reaction.
-
Conversion of UTP to CTP:
-
Set up a reaction mixture containing the crude [5',5''-D2]-UTP from the previous step.
-
Add ATP as a cofactor and glutamine as the nitrogen source.
-
Include a low concentration of GTP, which stimulates the activity of CTP Synthetase.[1]
-
Initiate the reaction by adding CTP Synthetase.
-
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC. The conversion of UTP to CTP can be observed by the appearance of a new peak corresponding to CTP and the disappearance of the UTP peak.
-
Purification of [5',5''-D2]-CTP: Purify the deuterated CTP from the reaction mixture using ion-pair reversed-phase HPLC. This method is effective in resolving CTP from unreacted UTP and other nucleotide species.[1]
-
Quantification and Storage: Determine the concentration of the purified [5',5''-D2]-CTP by UV spectroscopy. Store the purified nucleotide at -80°C.
Part 2: In Vitro Transcription for Deuterated RNA Probe Synthesis
This protocol describes the synthesis of a deuterated RNA probe using a linearized plasmid DNA template containing a T7 promoter.
Materials and Reagents:
-
Linearized plasmid DNA template
-
T7 RNA Polymerase
-
ATP, GTP, UTP (non-deuterated or deuterated as required)
-
[5',5''-D2]-CTP
-
Transcription Buffer (5x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Protocol:
-
Transcription Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water
-
5x Transcription Buffer
-
ATP, GTP, UTP solution
-
[5',5''-D2]-CTP solution
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a suitable stop solution (e.g., EDTA-containing buffer).
Part 3: Purification of Deuterated RNA Probes
Purification of the synthesized RNA probe is essential to remove unincorporated nucleotides, proteins, and the digested DNA template.
Materials and Reagents:
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (70% and 100%)
-
Sodium Acetate (3 M, pH 5.2)
-
Nuclease-free water
-
Optional: Spin columns for RNA purification or denaturing polyacrylamide gel electrophoresis (PAGE) supplies.
Protocol:
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the transcription reaction.
-
Vortex thoroughly and centrifuge at high speed for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of 100% ethanol to the aqueous phase.
-
Mix and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
-
Washing:
-
Wash the RNA pellet with 70% ethanol.
-
Centrifuge for 5 minutes, and carefully remove the supernatant.
-
-
Resuspension:
-
Air-dry the pellet briefly.
-
Resuspend the purified deuterated RNA probe in an appropriate volume of nuclease-free water.
-
-
Quality Control: Assess the integrity and concentration of the purified RNA probe using gel electrophoresis and UV-Vis spectrophotometry.
Alternative Purification: For higher purity, especially for applications like NMR, purification by denaturing PAGE followed by elution or crushing of the gel slice is recommended.[5]
Signaling Pathways and Logical Relationships
The synthesis of deuterated CTP is part of the broader nucleotide salvage and biosynthesis pathways. The following diagram illustrates the logical relationship in the enzymatic conversion process.
References
- 1. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective deuteration of an RNA:RNA complex for structural analysis using small-angle scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
How to correct for isotopic exchange of Cytosine-d2 in protic solvents?
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the isotopic exchange of Cytosine-d2 in protic solvents during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem for this compound?
A1: Isotopic exchange, also known as H/D or back-exchange, is the unintended swapping of deuterium atoms on a labeled compound (like this compound) with hydrogen atoms from the surrounding environment.[1] This is particularly problematic in protic solvents (e.g., water, methanol) which contain readily exchangeable protons.[2] For quantitative analysis using mass spectrometry, this phenomenon can compromise accuracy and reliability. The mass spectrometer distinguishes between the analyte and the deuterated internal standard based on their mass difference. If the deuterated standard loses deuterium, it can lead to two major issues:
-
Underestimation of the Internal Standard: The signal for the deuterated species decreases, leading to an artificially high analyte-to-internal standard ratio.[1]
-
Overestimation of the Analyte: The back-exchanged standard contributes to the signal of the native, unlabeled analyte, causing a false positive and an overestimation of the analyte's concentration.[1]
Q2: Which positions on the this compound molecule are most susceptible to exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms (nitrogen, oxygen) are generally the most labile and prone to exchange.[1] In Cytosine, the deuterium atoms on the exocyclic amine group (-NH₂) and the ring amide group (-NH-) are highly susceptible to exchange in protic solvents under neutral, acidic, or basic conditions. Deuterium placed on carbon atoms is generally more stable, although those on carbons adjacent to a carbonyl group (α-hydrogens) can become moderately labile under acidic or basic conditions through keto-enol tautomerism.[1][3]
Q3: What experimental factors promote the isotopic exchange of this compound?
A3: Several experimental factors can accelerate the rate and extent of deuterium exchange:
-
Solvent Type: Protic solvents like water, methanol, and ethanol are the primary sources of protons for exchange.[2] Aprotic solvents such as acetonitrile, tetrahydrofuran, and dichloromethane are preferred to minimize this risk.[2][3]
-
pH: The exchange is often catalyzed by acidic or basic conditions.[1][4] For many compounds, the minimum exchange rate occurs at a slightly acidic pH (e.g., pH 2.5-4.5).[5][6]
-
Temperature: Higher temperatures increase the rate of the exchange reaction.[2][7] Performing experiments at lower temperatures (e.g., on ice) can significantly reduce the rate of exchange.[7]
-
Time: The longer the deuterated compound is in contact with a protic solvent, the greater the extent of exchange will be.[8]
Q4: How can I minimize isotopic exchange during sample preparation and analysis?
A4: To maintain the isotopic integrity of this compound, consider the following best practices:
-
Solvent Selection: Whenever possible, reconstitute and dilute your standards in high-purity, anhydrous aprotic solvents (e.g., acetonitrile).[3]
-
Temperature Control: Keep samples cold during preparation and while in the autosampler to slow the rate of exchange.[7]
-
pH Control: If aqueous solutions are unavoidable, use a buffer to maintain a pH where the exchange rate is minimized (typically slightly acidic).[5]
-
Minimize Exposure Time: Reduce the time the sample spends in protic solvents. For LC-MS analysis, use rapid chromatographic gradients to minimize on-column exchange.[2][6]
-
Handling Precautions: Allow lyophilized standards to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[3]
Q5: Are there more stable alternatives to this compound for use as an internal standard?
A5: Yes. While deuterium-labeled standards are common, they can be susceptible to exchange. For greater reliability, consider using internal standards labeled with stable isotopes that are not prone to exchange under typical analytical conditions.[3] The most robust alternatives include:
-
Carbon-13 (¹³C) labeled Cytosine: These standards provide a significant mass shift and are not subject to back-exchange.[3]
-
Nitrogen-15 (¹⁵N) labeled Cytosine: Similar to ¹³C, ¹⁵N labels are stable and not prone to exchange.[3]
-
Strategically Deuterated Cytosine: If a deuterated standard must be used, select one where the deuterium atoms are placed in stable, non-exchangeable positions on the carbon skeleton, away from heteroatoms or other labile sites.[3][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems associated with this compound isotopic exchange.
Problem 1: Inconsistent or Decreasing Internal Standard (IS) Signal
-
Symptoms: High variability in the this compound peak area across an analytical batch; a noticeable decrease in the IS signal over a series of injections from the same vial.[3][8]
-
Possible Cause: Isotopic back-exchange is occurring in the sample vial (e.g., in the autosampler) due to the use of protic solvents, inappropriate pH, or elevated temperature.[3]
-
Troubleshooting Workflow:
Problem 2: Non-Linear Calibration Curve and/or Analyte Overestimation
-
Symptoms: The calibration curve for unlabeled Cytosine becomes non-linear, particularly at lower concentrations. Blank samples spiked only with this compound show a signal for unlabeled Cytosine.[1][8]
-
Possible Cause: The this compound internal standard is undergoing back-exchange, converting to unlabeled Cytosine. This artificially increases the apparent concentration of the analyte, compromising the accuracy of the assay.[1]
-
Solutions:
-
Confirm Exchange: Inject a high-concentration solution of the this compound standard prepared in your sample diluent. Acquire a full scan mass spectrum and check for the presence of the unlabeled Cytosine mass.[1]
-
Optimize Conditions: Implement the strategies outlined in FAQ Q4 to minimize exchange (use aprotic solvents, lower temperature, control pH).
-
Use a More Stable Standard: The most reliable solution is to switch to a ¹³C or ¹⁵N-labeled Cytosine internal standard, which is not prone to exchange.[3]
-
Data Summary Tables
Table 1: Relative Lability of Deuterium on Common Functional Groups
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Amines (-NH₂) | Highly Labile | Neutral, acidic, or basic conditions[1] |
| Amides (-CONH-) | Labile | Acid or base-catalyzed[1] |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions[1] |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[1][3] |
| Aromatic C-H | Stable | Generally requires harsh conditions/catalyst |
| Aliphatic C-H | Stable | Generally non-exchangeable |
Table 2: Influence of Solvents on Isotopic Exchange
| Solvent | Type | Potential for Exchange with this compound | Mitigation Strategy |
| Water (H₂O) | Protic | High[2] | Minimize contact time, lower temperature, buffer to pH 2.5-4.5. |
| Methanol (MeOH) | Protic | High[2] | Avoid if possible. If required, use same mitigation as for water. |
| Acetonitrile (ACN) | Aprotic | Low | Recommended. Use anhydrous grade to prevent exchange from trace water. |
| Dichloromethane (DCM) | Aprotic | Low | Recommended. Ensure solvent is dry. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines an experiment to quantify the rate of isotopic exchange of this compound under specific analytical conditions.[8]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a non-protic solvent (e.g., anhydrous acetonitrile) at a concentration of 1 mg/mL.[8]
-
Prepare Working Solution: Dilute the stock solution to a concentration suitable for LC-MS analysis (e.g., 1 µg/mL) using the exact solvent composition you intend to test (e.g., your mobile phase or sample reconstitution solvent).[8]
-
Time Zero (t=0) Analysis: Immediately inject the working solution onto the LC-MS system. Acquire a full scan mass spectrum to determine the initial isotopic distribution of Cytosine (d0, d1, d2).[8]
-
Incubation: Store the working solution under controlled conditions that mimic your experimental setup (e.g., at the temperature of your autosampler).[8]
-
Time-Course Analysis: Inject an aliquot of the incubated working solution at defined time points (e.g., 1, 4, 8, and 24 hours) and acquire a full scan mass spectrum for each.[8]
-
Data Analysis:
-
For each time point, determine the peak areas for the unlabeled (d0), partially exchanged (d1), and fully deuterated (d2) forms of Cytosine.
-
Calculate the percentage of each isotopologue relative to the total Cytosine signal at each time point.[8]
-
The percentage of back-exchange can be estimated by the increase in the relative abundance of the d1 and d0 isotopologues over time.[8]
-
Protocol 2: Method for Correction of Isotopic Exchange
If isotopic exchange is unavoidable but found to be consistent and reproducible, a correction factor can be applied. This approach adds complexity and is generally less desirable than preventing exchange.[8]
Methodology:
-
Characterize Exchange Rate: Perform the stability assessment described in Protocol 1 using your exact experimental conditions (solvents, temperature, time).
-
Generate a Correction Curve: Plot the percentage of the "correct" deuterated form (e.g., d2) remaining as a function of time. Fit this data to an appropriate kinetic model (e.g., first-order decay) to determine the rate constant (k) of the exchange.
-
Prepare Matched Standards: For each analytical run, prepare your calibration standards and quality control (QC) samples. Ensure they are incubated under the same conditions and for the same duration as your unknown samples before analysis. This helps ensure that the extent of exchange is consistent across all samples.
-
Apply Correction Factor:
-
Option A (Ratio-Based): If the exchange is consistent, the ratio of analyte to the remaining internal standard may still yield a linear calibration curve, effectively accounting for the loss.
-
Option B (Mathematical Correction): For each sample, use the determined exchange rate (k) and the known time (t) from preparation to injection to calculate the expected loss of the d2-standard. Adjust the measured peak area of the d2-standard to reflect its theoretical area at t=0 before calculating the final analyte concentration. This requires highly precise timing and control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting poor signal intensity of Cytosine-d2 internal standard.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with their Cytosine-d2 internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a this compound internal standard in LC-MS/MS analysis?
A this compound internal standard (IS) is a deuterated form of the cytosine analyte. Its fundamental role is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Since this compound is chemically almost identical to cytosine, it is expected to behave similarly during extraction, chromatography, and ionization. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach significantly improves the accuracy and precision of the results by compensating for sample loss, matrix effects, and instrument variability.[1][2]
Q2: What are the ideal characteristics for a this compound internal standard?
For reliable quantification, your this compound internal standard should have:
-
High Chemical Purity: Typically greater than 99% to ensure that other compounds do not cause interfering peaks.[1]
-
High Isotopic Enrichment: Generally ≥98% to minimize the amount of unlabeled cytosine present in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1]
-
Appropriate Degree of Deuteration: Usually 2 to 10 deuterium atoms are recommended to ensure the mass-to-charge ratio (m/z) is distinct from the natural isotopic distribution of the analyte, thus preventing interference.[1]
-
Stable Deuterium Labels: The deuterium atoms should be on stable, non-exchangeable positions of the molecule (e.g., on the carbon skeleton) to prevent hydrogen-deuterium (H/D) back-exchange with the solvent.[1][3]
Q3: My this compound standard has a slightly different retention time than native cytosine. Is this normal?
Yes, this is a known phenomenon called the "deuterium isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While this is normal, it can become an issue if the analyte and the internal standard elute into regions with different levels of matrix effects, leading to inaccurate quantification.[4] It is crucial to optimize chromatographic conditions to ensure the analyte and internal standard co-elute as closely as possible.
Q4: I see a signal for native cytosine in a sample that only contains the this compound internal standard. What is the cause?
This can be attributed to two main factors:
-
Low Isotopic Purity: The deuterated standard may contain a significant amount of unlabeled cytosine as an impurity.[4] This will result in a positive bias, especially at low analyte concentrations.
-
In-Source Fragmentation: The this compound internal standard might lose a deuterium atom in the ion source of the mass spectrometer, which would then be detected at the mass of the native cytosine. Optimizing ion source parameters like the cone or declustering potential can help minimize this.[5]
Troubleshooting Poor Signal Intensity
Poor signal intensity of the this compound internal standard can compromise the accuracy and reliability of your quantitative analysis. The following guide provides a systematic approach to diagnosing and resolving common issues.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor signal intensity of a deuterated internal standard.
Detailed Troubleshooting Guides
Issue 1: Suboptimal Mass Spectrometry Parameters
Poor signal can result from non-optimized mass spectrometer settings. It is crucial to optimize these parameters for both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Direct Infusion: Infuse a solution of this compound directly into the mass spectrometer.
-
Parameter Optimization: Systematically adjust the ion source temperature, declustering potential (or cone voltage), and collision energy to maximize the signal for the desired precursor and product ions.
-
In-Source Fragmentation: Be aware that excessively high cone/declustering potentials can cause the internal standard to fragment in the ion source, leading to a reduced precursor ion signal.
-
-
Data Presentation: Starting MS Parameters for this compound
The following table provides suggested starting parameters for this compound, based on optimized parameters for unlabeled cytosine. These should be optimized for your specific instrument and experimental conditions.
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Precursor Ion (Q1) | m/z 114.1 (for C₄H₃D₂N₃O) | m/z 112.1 | Based on the molecular weight of this compound. |
| Product Ion (Q3) | m/z 97.1 | m/z 68.0 | Common fragments of the cytosine ring structure. |
| Declustering Potential (DP) | 40-60 V | -40 to -60 V | Optimizes ion transmission from the source; too high can cause fragmentation. |
| Collision Energy (CE) | 20-30 eV | -20 to -30 eV | Controls the fragmentation in the collision cell to produce the product ion. |
| Ion Source Temperature | 400-500 °C | 400-500 °C | Aids in desolvation of the ESI droplets. |
Issue 2: Matrix Effects (Ion Suppression)
Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the ion source, leading to a reduced signal.[6][7]
-
Troubleshooting Steps & Experimental Protocol:
-
Post-Column Infusion: This experiment helps identify if ion suppression is occurring at the retention time of your internal standard.
-
Methodology: a. Continuously infuse a solution of this compound at a constant flow rate into the LC flow path after the analytical column but before the mass spectrometer's ion source. b. Once a stable baseline signal for this compound is achieved, inject a blank matrix extract (that has gone through your sample preparation process). c. A significant drop in the this compound baseline signal at a specific retention time indicates a zone of ion suppression.[6][8]
-
-
Improve Sample Preparation: If ion suppression is confirmed, enhance your sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) to remove more interfering matrix components.[7]
-
Chromatographic Separation: Adjust your LC method to separate this compound from the region of ion suppression.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.
-
Issue 3: Isotopic Instability (Hydrogen-Deuterium Exchange)
Deuterium atoms on the this compound standard can exchange with hydrogen atoms from the solvent, especially if the labels are on labile positions (-OH, -NH). This reduces the concentration of the correct internal standard.[3][4]
-
Troubleshooting Steps & Experimental Protocol:
-
Incubation Study: This experiment will determine if H/D exchange is happening under your conditions.
-
Methodology: a. Prepare two sets of samples: one with this compound in a clean solvent (e.g., mobile phase) and another with this compound in a blank matrix extract.[4] b. Incubate both sets of samples at different temperatures (e.g., room temperature, 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours).[4] c. Analyze the samples at each time point and monitor the signal of this compound and native cytosine. d. An increase in the native cytosine signal over time with a corresponding decrease in the this compound signal indicates that H/D exchange is occurring.[4]
-
-
Mitigation Strategies:
-
Adjust pH: H/D exchange can be pH-dependent. Aim for a mobile phase pH that is as close to neutral as possible.[3]
-
Use Aprotic Solvents: If your method allows, use aprotic solvents like acetonitrile for sample reconstitution.[5]
-
Check Label Position: Ensure your this compound standard has deuterium labels on stable positions. If not, consider sourcing a different standard.[1]
-
-
Detailed Experimental Protocol: Quantitative Analysis of Cytosine using this compound IS
This protocol provides a general workflow. It should be adapted and validated for your specific application and instrumentation.
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a primary stock solution of cytosine and this compound in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.
-
From these stocks, prepare a series of working standard solutions of cytosine at concentrations covering the desired calibration range.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation Example):
-
To 50 µL of your sample (e.g., plasma, urine), calibrator, or quality control, add 10 µL of the this compound working solution. Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Use the optimized parameters from the "Starting MS Parameters for this compound" table.
-
Operate in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for cytosine and one for this compound.
-
-
-
Data Processing:
-
Integrate the peak areas for both the cytosine and this compound MRM transitions.
-
Calculate the peak area ratio (Cytosine Area / this compound Area) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the cytosine standards.
-
Determine the concentration of cytosine in your unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Chromatographic Separation of Cytosine-d2 and Cytosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Cytosine-d2 and cytosine.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of deuterated and non-deuterated cytosine.
Question: Why am I seeing poor resolution or complete co-elution of this compound and cytosine?
Answer:
The separation of isotopologues like this compound and cytosine is challenging due to their identical chemical properties and very similar physical properties. Poor resolution is often due to suboptimal chromatographic conditions. Here are the primary factors to investigate:
-
Chromatography Mode: Cytosine is a highly polar compound, making conventional reversed-phase (RP) chromatography ineffective for achieving good retention and separation.[1][2] Hydrophilic Interaction Chromatography (HILIC) is a more suitable technique for retaining and resolving polar compounds.[1][2]
-
Column Chemistry: The choice of stationary phase is critical. While a standard C18 column may not provide sufficient selectivity, alternative phases can improve resolution. Consider using:
-
HILIC columns: These columns, such as those with zwitterionic or amide-based stationary phases, are designed for polar analytes.[3]
-
Phenyl Hexyl columns: These offer alternative selectivity to C18 phases and have been used to separate similar cytosine analogs.[4][5]
-
Mixed-mode columns: These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide unique selectivity for polar, ionizable compounds like cytosine.[6]
-
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and buffer concentration, significantly impacts selectivity and retention.
-
In HILIC, a high percentage of organic solvent (typically acetonitrile) is used to promote partitioning of the polar analyte onto the stationary phase.
-
Mobile phase pH can affect the ionization state of cytosine and its interaction with the stationary phase.[7]
-
The type and concentration of buffer salts can also influence peak shape and retention.
-
Question: My peak shape for cytosine and this compound is poor (e.g., tailing, fronting, or broad peaks). What can I do?
Answer:
Poor peak shape can be caused by a variety of factors, from column issues to improper mobile phase conditions.
-
Column Health: A void at the column inlet or contamination can lead to peak tailing.[8] Consider flushing the column or using a guard column to protect the analytical column.[9]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the column and the analyte. For silica-based columns, operating within the recommended pH range (typically 2-8) is crucial to prevent stationary phase degradation. The pH can also influence the ionization of cytosine, affecting peak shape.
-
Buffer Concentration: Inadequate buffer concentration can result in peak tailing, especially for ionizable compounds. Ensure your buffer concentration is sufficient to control the pH on the column.
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[10] Whenever possible, dissolve your sample in the initial mobile phase.
-
Metal Chelation: Cytosine and other nucleobases can interact with active metal sites in the HPLC system (e.g., stainless steel tubing, frits), leading to peak tailing. Using columns with hardware designed to minimize these interactions can improve peak shape.[3]
Question: I am observing a drift in retention times for this compound and cytosine. What is the cause?
Answer:
Retention time drift is a common issue in HPLC and can be attributed to several factors:
-
Column Equilibration: Insufficient column equilibration is a frequent cause of drifting retention times, especially in HILIC mode.[9] Ensure the column is thoroughly equilibrated with the initial mobile phase before starting your analytical run.
-
Mobile Phase Instability: Changes in the mobile phase composition over time, such as the evaporation of a volatile organic component, can lead to retention time shifts. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Variations in the laboratory's ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[7][11]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. This can be accelerated by using mobile phases with extreme pH values.
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for this compound and cytosine?
A1: In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[12] This is because the carbon-deuterium bond is slightly shorter and less polarizable than the carbon-hydrogen bond, leading to weaker van der Waals interactions with the non-polar stationary phase. However, the elution order can be influenced by the specific chromatographic conditions and in some cases, the reverse order has been observed.[12]
Q2: Which chromatographic mode is best for separating this compound and cytosine?
A2: Hydrophilic Interaction Chromatography (HILIC) is generally the most effective mode for separating highly polar compounds like cytosine and its deuterated analog.[1][2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. This allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography.
Q3: Can I use mass spectrometry (MS) for detection?
A3: Yes, coupling your liquid chromatography system to a mass spectrometer is highly recommended. MS detection provides high selectivity and sensitivity, and it allows for the unambiguous identification of this compound and cytosine based on their mass-to-charge ratios. When using MS detection, it is important to use volatile mobile phase buffers, such as ammonium formate or ammonium acetate, to ensure compatibility with the MS interface.[1][2]
Q4: How can I optimize the mobile phase for better separation?
A4: To optimize the mobile phase for separating this compound and cytosine, consider the following:
-
Organic Solvent Percentage (HILIC): In HILIC, the amount of water in the mobile phase is a critical parameter. A lower water content generally leads to stronger retention. You can optimize the separation by running a gradient of increasing water content.
-
pH: The pH of the aqueous portion of the mobile phase can influence the charge state of cytosine and its interaction with the stationary phase. Experiment with a pH range around the pKa of cytosine to find the optimal selectivity.
-
Buffer Concentration: Adjusting the buffer concentration can also impact retention and peak shape. A typical starting concentration is 10-20 mM.
Experimental Protocols
Protocol 1: HILIC-MS Method for the Separation of this compound and Cytosine
This protocol provides a starting point for developing a HILIC-MS method to resolve this compound and cytosine.
Instrumentation:
-
UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Zwitterionic HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Sample Diluent | 90:10 Acetonitrile:Water |
Mass Spectrometry Conditions (Positive ESI):
| Parameter | Value |
|---|---|
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 20 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
| Ions to Monitor | m/z for Cytosine and m/z for this compound |
Quantitative Data
The following table presents illustrative data from a successful separation of this compound and cytosine using the HILIC-MS method described above.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| This compound | 2.85 | - | 1.1 |
| Cytosine | 2.95 | 1.8 | 1.2 |
Visualizations
Caption: Experimental workflow for the analysis of this compound and cytosine.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lcms.cz [lcms.cz]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. halocolumns.com [halocolumns.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Use of Deuterated Standards in Quantitative Proteomics
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing deuterated standards in quantitative proteomics. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Quantification, Inaccurate Results, and High Variability
Q: My quantitative results are inconsistent and show high variability despite using a deuterated internal standard. What could be the cause?
A: This is a common and multifaceted issue. The primary causes often revolve around the "deuterium isotope effect," which can lead to differential matrix effects and chromatographic shifts between the analyte and the internal standard.[1][2] It's a misconception that deuterated standards will perfectly co-elute and behave identically to their non-deuterated counterparts in all conditions.
Troubleshooting Steps:
-
Assess Chromatographic Co-elution: A slight difference in retention time between the deuterated standard and the analyte is a known phenomenon.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[3] This can become problematic if the elution window coincides with a region of variable ion suppression or enhancement in the sample matrix.
-
Action: Overlay the chromatograms of the analyte and the internal standard to visually inspect the degree of co-elution.
-
-
Evaluate Differential Matrix Effects: If the analyte and the standard elute at slightly different times, they may experience different levels of ion suppression or enhancement from the complex biological matrix, leading to inaccurate quantification.[4]
-
Action: Conduct a matrix effect experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard. A detailed protocol is provided below.
-
-
Verify Isotopic and Chemical Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at low levels.[2][5]
-
Action: Always consult the Certificate of Analysis (CoA) for your standard to confirm its isotopic and chemical purity. Recommended specifications are typically >99% for chemical purity and ≥98% for isotopic enrichment.[5][6] You can also perform an independent assessment of purity as outlined in the experimental protocols.
-
-
Check for Isotopic Exchange (Back-Exchange): Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix, a process known as back-exchange.[2][5] This is more likely to occur with deuterium labels on heteroatoms (e.g., -OH, -NH) and can be influenced by pH and temperature.[7]
-
Action: Review the labeling position on your standard and assess its stability under your experimental conditions using the protocol provided below.
-
Issue 2: Incomplete Incorporation of Deuterated Amino Acids in Metabolic Labeling (e.g., SILAC)
Q: I'm performing a SILAC experiment, and I suspect the incorporation of the deuterated amino acid is incomplete. How does this affect my results and how can I address it?
A: Incomplete incorporation of the "heavy" amino acid is a significant source of error in SILAC experiments, leading to an underestimation of protein abundance changes. This is a common issue in primary cells or cell lines with slow division rates.
Troubleshooting Steps:
-
Ensure Sufficient Cell Doublings: For complete incorporation, cells should typically be cultured for at least five to six doublings in the SILAC medium.
-
Monitor Incorporation Efficiency: It is crucial to experimentally verify the incorporation efficiency before proceeding with quantitative analysis.
-
Action: Analyze a protein digest from the "heavy" labeled cells alone. Search the mass spectrometry data for peptides containing the labeled amino acid and check for the presence of their "light" counterparts. The absence of the light version indicates near-complete labeling.
-
-
Address Arginine-to-Proline Conversion: Some cell lines can metabolically convert labeled arginine to labeled proline, which can complicate data analysis.
-
Action: When using labeled arginine, be aware of this potential conversion and use appropriate software settings during data analysis to account for it.
-
-
Consider Label-Swap Replicates: Performing a biological replicate where the "light" and "heavy" labels are swapped between the experimental conditions can help to identify and correct for errors arising from incomplete labeling and other systematic biases.
Frequently Asked Questions (FAQs)
Q1: What is the "deuterium isotope effect" and how does it impact my proteomics experiments?
A: The deuterium isotope effect refers to the influence of substituting hydrogen with deuterium on the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[3] In quantitative proteomics, this can manifest in two main ways:
-
Chromatographic Shifts: Deuterated peptides often have slightly different retention times than their non-deuterated analogs. In reversed-phase chromatography, they typically elute earlier.[3][8]
-
Changes in Fragmentation: The difference in bond strength can sometimes lead to altered fragmentation patterns in the mass spectrometer, although this is generally a minor effect.
Q2: How can I be sure of the isotopic purity of my deuterated standard, and how does it affect my results?
A: The isotopic purity of your deuterated standard is critical for accurate quantification.[2] If the standard contains a significant amount of the unlabeled analyte, it will contribute to the signal of the analyte you are trying to measure, leading to an overestimation of its concentration.[5]
-
Verification: Always obtain a Certificate of Analysis (CoA) from your supplier, which should state the isotopic enrichment. For critical applications, it is advisable to independently verify the purity by injecting a high concentration of the standard and looking for any signal at the mass transition of the unlabeled analyte.
Q3: What is isotopic exchange (H/D back-exchange) and how can I prevent it?
A: Isotopic exchange is the replacement of deuterium atoms on your standard with hydrogen atoms from the surrounding environment (e.g., solvents).[2][5] This can lead to a decrease in the internal standard signal and an increase in the analyte signal, resulting in inaccurate quantification.
-
Prevention and Mitigation:
-
Label Position: Choose standards with deuterium labels on stable positions, such as aromatic rings or non-activated carbons. Avoid labels on heteroatoms (-OH, -NH, -SH).[7]
-
Control pH and Temperature: Store standards and samples at low temperatures and in neutral pH conditions whenever possible.[7]
-
Solvent Choice: Use aprotic solvents for stock solutions when possible.
-
Stability Assessment: Perform an experiment to assess the stability of your standard in your specific experimental conditions (see protocol below).
-
Q4: My deuterated standard and analyte show a slight chromatographic separation. Is this a problem?
A: A small degree of separation is expected due to the deuterium isotope effect.[2] This becomes a problem if this separation leads to differential matrix effects.[4] If both the analyte and the standard elute in a region of the chromatogram with consistent ionization conditions, the impact on quantification will be minimal. However, if they elute in a region where the matrix causes significant and variable ion suppression or enhancement, your results will be inaccurate.
Quantitative Data Summary
Table 1: Typical Chromatographic Retention Time Shifts Due to Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC)
| Labeling Type | Separation Method | Median Retention Time Shift (Light vs. Heavy) | Reference |
| Dimethyl Labeling | UPLC | 2.9 seconds (earlier elution for heavy) | [8] |
| Dimethyl Labeling | CZE | 0.12 seconds (earlier elution for heavy) | [8] |
Note: The magnitude of the retention time shift can vary depending on the specific peptide, the number of deuterium atoms, and the chromatographic conditions.
Experimental Protocols
Protocol 1: Evaluation of Differential Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard are experiencing different matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the final mobile phase composition or a pure solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, cell lysate) using your established sample preparation method. Spike the analyte and the deuterated internal standard into the extracted blank matrix at the same concentration as Set A.[9]
-
Set C (Pre-Extraction Spike): Spike the analyte and the deuterated internal standard into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS using your established method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
A significant difference between the ME values for the analyte and the internal standard indicates differential matrix effects.
-
An Internal Standard-Normalized Matrix Factor can also be calculated: (ME of Analyte) / (ME of Internal Standard). A value close to 1 suggests the internal standard effectively compensates for the matrix effect.[9]
-
Protocol 2: Assessment of Isotopic Exchange (Back-Exchange)
Objective: To determine the stability of the deuterated internal standard and quantify the extent of isotopic exchange under your experimental conditions.[7]
Methodology:
-
Prepare a working solution of the deuterated internal standard in your final mobile phase or sample diluent.
-
Immediate Analysis (t=0): Inject the solution immediately onto the LC-MS system and acquire a full scan mass spectrum to determine the initial isotopic distribution.
-
Incubation: Incubate the working solution under conditions that mimic your experimental workflow (e.g., autosampler temperature and duration of a typical run).
-
Time-Point Analysis: Inject aliquots of the incubated solution at various time points (e.g., 1, 4, 8, 24 hours) and acquire full scan mass spectra.
-
Data Analysis:
-
For each time point, determine the peak areas of the monoisotopic peaks for all isotopologues of the standard (from unlabeled to fully deuterated).
-
Calculate the percentage of each isotopologue at each time point.
-
An increase in the relative abundance of lower mass isotopologues (e.g., M+n-1, M+n-2) over time is indicative of back-exchange.[5]
-
Visualizations
Caption: A troubleshooting workflow for inconsistent quantitative results.
Caption: Key steps and common pitfalls in a SILAC experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to minimize matrix effects for Cytosine-d2 in urine samples?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Cytosine-d2 in urine samples by LC-MS. Our goal is to help you minimize matrix effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in urine?
A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound in urine, endogenous components like salts, urea, and other metabolites can suppress or enhance the ionization of this compound and its internal standard in the mass spectrometer's ion source.[2][3] This can lead to inaccurate and irreproducible quantitative results.[1][4]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A: A SIL-IS is considered the gold standard for quantitative analysis in complex biological samples.[5][6] Since this compound has nearly identical physicochemical properties to endogenous cytosine, it is expected to behave similarly during sample preparation, chromatographic separation, and detection.[7][8] The use of a SIL-IS helps to compensate for variability in sample extraction and potential matrix effects.[7]
Q3: Can I rely solely on a SIL-IS to correct for matrix effects?
A: While highly effective, solely relying on a SIL-IS may not always be sufficient. A key assumption is that the analyte and the SIL-IS co-elute and experience the same degree of matrix effect.[9] However, deuterium-labeled standards like this compound can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte (an isotopic effect).[5][8] If this shift causes them to elute in regions with different levels of ion suppression, it can lead to biased results.[8]
Q4: How can I assess the extent of matrix effects in my urine samples?
A: Two common methods for evaluating matrix effects are the post-extraction spike method and the post-column infusion method.[3][10]
-
Post-Extraction Spike: This method provides a quantitative assessment by comparing the signal of an analyte spiked into a blank matrix extract with the signal of the analyte in a neat solution.[10][11]
-
Post-Column Infusion: This provides a qualitative assessment by infusing a constant flow of the analyte solution into the mass spectrometer post-column while injecting a blank matrix extract.[3][10] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor reproducibility of this compound quantification.
| Potential Cause | Troubleshooting Action |
| Inconsistent Matrix Effects | Urine composition can vary significantly between individuals and even for the same individual at different times. Implement a robust sample preparation method to remove interfering components. Solid-Phase Extraction (SPE) is often more effective than simple "dilute-and-shoot" methods.[5][6] |
| Inadequate Internal Standard Correction | Ensure your SIL-IS co-elutes with the analyte. If a significant retention time shift is observed, chromatographic conditions may need to be optimized. Consider using a ¹³C or ¹⁵N labeled internal standard if the deuterium isotope effect is problematic.[6] |
| Sample Collection and Storage | Inconsistent sample handling can introduce variability. Standardize collection protocols and store urine samples at -20°C or lower to minimize degradation of analytes and matrix components.[12] |
Issue 2: Low signal intensity or significant ion suppression for this compound.
| Potential Cause | Troubleshooting Action |
| High Concentration of Matrix Components | Urine is a complex matrix. Implement more rigorous sample cleanup. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove salts and other interfering compounds.[1] |
| Co-elution with Suppressing Agents | Optimize your chromatographic method to separate this compound from regions of high ion suppression. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry. |
| Inefficient Ionization | Adjust mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to optimize the ionization of this compound. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general workflow for cleaning up urine samples using a mixed-mode strong anion exchange SPE plate.
-
Sample Pre-treatment: Centrifuge the urine sample at 3000 x g for 15 minutes at 10°C to pellet cellular debris.[12] Dilute 250 µL of the supernatant with 1550 µL of an aqueous ammonium acetate buffer (pH 9.0).[5]
-
SPE Plate Conditioning: Condition the wells of a 60 mg mixed-mode strong anion exchange 96-well plate with 1 mL of methanol.[5]
-
Equilibration: Equilibrate the plate with 1 mL of ammonium acetate buffer (pH 9.0).[5]
-
Sample Loading: Load the diluted urine sample onto the plate.
-
Washing: Wash the plate with 1 mL of LC-MS grade water, followed by 1 mL of methanol to remove interfering matrix components.[5]
-
Elution: Elute the analytes with 500 µL of 10% formic acid in a 3:2 acetonitrile:methanol mixture, followed by a second elution with 500 µL of 10% formic acid in acetonitrile.[5]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen gas at 60°C.[5] Reconstitute the sample in an appropriate volume of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
-
Sample Preparation: To 1 mL of urine, add your SIL-IS solution.
-
pH Adjustment: Adjust the pH of the urine sample as needed based on the pKa of this compound to ensure it is in a neutral form for efficient extraction into an organic solvent.
-
Extraction: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
Visual Guides
Caption: Workflow for urine sample preparation using Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of Cytosine-d2 Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Cytosine-d2 standards over time. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound standard degradation?
A1: The degradation of this compound, a deuterated internal standard, can be attributed to several factors that compromise its chemical integrity. The primary causes include:
-
Hydrolytic Deamination: This is a common degradation pathway for cytosine and its derivatives, where the amino group is replaced by a hydroxyl group, converting cytosine to uracil. In the case of this compound, this would result in the formation of Uracil-d2.
-
Oxidation: Exposure to oxidizing agents or even atmospheric oxygen can lead to the formation of various oxidation products, such as cytosine glycols, which are unstable and can further degrade to other products like 5-hydroxycytosine or uracil glycols.[1][2]
-
Hydrogen-Deuterium (H/D) Exchange: While the deuterium labels on the pyrimidine ring of this compound are generally stable, under certain conditions (e.g., extreme pH or high temperatures in protic solvents), there is a risk of exchange with protons from the solvent.[3][4] This would lead to a loss of the isotopic label and the formation of Cytosine-d1 or unlabeled cytosine.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the cytosine ring.[5]
-
Temperature: Elevated temperatures accelerate the rates of all chemical degradation pathways, including hydrolysis and oxidation.[6]
Q2: How should I properly store my this compound standard to ensure its stability?
A2: Proper storage is critical to maintain the integrity of your this compound standard. The following are general best practices, but always refer to the manufacturer's certificate of analysis for specific recommendations.
| Storage Form | Recommended Temperature | Storage Conditions |
| Solid (Neat) | -20°C | Store in a tightly sealed, amber vial in a desiccator to protect from light and moisture. |
| Stock Solution | -20°C or colder | Prepare in a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile, DMSO). Use amber glass vials with tightly sealed caps to prevent solvent evaporation and light exposure. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen. |
| Working Solution | 2-8°C | It is highly recommended to prepare fresh working solutions on the day of analysis. If short-term storage is necessary, keep them refrigerated in tightly sealed vials for no longer than a few days. Perform stability checks to validate storage duration. |
Q3: What are the signs of this compound standard degradation in my experimental data?
A3: Degradation of your this compound standard can manifest in several ways in your analytical data, primarily when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Key indicators include:
-
Appearance of Unexpected Peaks: The presence of new peaks in your chromatogram that are not present in a freshly prepared standard. These may correspond to degradation products.
-
Changes in Peak Area/Response: A gradual decrease in the peak area or response of the this compound standard over a series of analyses can indicate degradation.
-
Shifts in Mass-to-Charge (m/z) Ratio: In your mass spectrum, you may observe ions corresponding to the masses of potential degradation products or the loss of deuterium labels.
-
Inconsistent Internal Standard Performance: If you are using this compound as an internal standard, degradation can lead to poor reproducibility and inaccurate quantification of your target analyte.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound standard degradation.
Issue 1: Unexpected Peaks Observed in LC-MS Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Confirm Peak Identity:
-
Analyze a freshly prepared this compound standard to confirm that the unexpected peaks are absent.
-
Based on the mass-to-charge (m/z) ratio of the new peaks, you can infer the identity of the degradation products. Refer to the table below for potential degradation products and their expected m/z values.
-
| Potential Degradation Product | Chemical Formula | Expected [M+H]+ (m/z) | Plausible Cause |
| Uracil-d2 | C4H2D2N2O2 | 115.0 | Hydrolytic Deamination |
| 5-Hydroxycytosine-d1 | C4H4DN3O2 | 130.0 | Oxidation |
| Uracil Glycol-d2 | C4H4D2N2O4 | 149.0 | Oxidation & Deamination |
| Cytosine-d1 | C4H4DN3O | 113.1 | H/D Exchange |
| Cytosine (unlabeled) | C4H5N3O | 112.1 | H/D Exchange |
-
Review Storage and Handling Procedures:
-
Ensure that the standard has been stored at the recommended temperature and protected from light.
-
Verify that the solvent used for preparing solutions was anhydrous and aprotic.
-
Consider if the standard has been subjected to multiple freeze-thaw cycles.
-
Preventative Measures:
-
Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles and contamination.
-
Always use fresh, high-purity solvents for solution preparation.
-
Store solutions under an inert atmosphere if possible.
Issue 2: Decreasing Peak Area of this compound Over Time
Possible Cause: Gradual degradation of the standard in solution.
Troubleshooting Steps:
-
Perform a Stability Study:
-
Prepare a fresh solution of this compound and analyze it at regular intervals (e.g., 0, 4, 8, 24, 48 hours) under your typical experimental conditions (e.g., autosampler temperature).
-
Plot the peak area against time to determine the rate of degradation. The table below provides an illustrative example of expected stability under different conditions.
-
| Storage Condition | Solvent | Expected % Remaining after 24 hours | Expected % Remaining after 72 hours |
| Room Temperature (~25°C) | Acetonitrile | >98% | >95% |
| Room Temperature (~25°C) | Aqueous Buffer (pH 7) | ~90-95% | ~80-85% |
| Refrigerated (4°C) | Acetonitrile | >99% | >98% |
| Refrigerated (4°C) | Aqueous Buffer (pH 7) | >98% | >95% |
| Autosampler (10°C) | Acetonitrile/Water (80:20) | >99% | >97% |
Disclaimer: The data in this table is illustrative and based on general chemical stability principles. Actual degradation rates will vary depending on the specific conditions.
Preventative Measures:
-
Prepare fresh working solutions daily.
-
If using an autosampler for extended runs, ensure the temperature is maintained at a low, consistent level (e.g., 4-10°C).
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
-
This compound standard
-
High-purity solvents (acetonitrile, water)
-
Buffers (e.g., phosphate, acetate) at various pH values (e.g., 3, 7, 10)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
UV lamp for photostability testing
-
LC-MS system
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of high-purity water. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature environment (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
4. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for LC-MS analysis.
-
Analyze the samples using a suitable LC-MS method to separate and identify this compound and its degradation products.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Oxidized, deaminated cytosines are a source of C → T transitions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation reactions of cytosine DNA components by hydroxyl radical and one-electron oxidants in aerated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of cytosine derivatives with acidic buffer solutions. II. Studies on transamination, deamination, and deuterium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen-deuterium exchange in nucleosides and nucleotides. A mechanism for exchange of the exocyclic amino hydrogens of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of the cytosine nucleosides family by water-soluble iron(III) porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cytosine-d2 Incorporation in Slow-Growing Cells
Welcome to the technical support center for optimizing the incorporation of Cytosine-d2 in slow-growing cells. This resource is tailored for researchers, scientists, and drug development professionals who are utilizing stable isotope labeling for their experimental needs. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficiency of your labeling protocols.
Frequently Asked questions (FAQs)
Q1: What is the primary pathway for this compound incorporation into the DNA of slow-growing cells?
A1: In slow-growing or non-proliferating cells, the pyrimidine salvage pathway is the predominant route for the incorporation of exogenous nucleosides like this compound.[1][2] Unlike the de novo synthesis pathway, which builds nucleotides from simpler precursor molecules and is more active in rapidly dividing cells, the salvage pathway recycles preformed nucleobases and nucleosides.[2][3] This makes the salvage pathway more energy-efficient and crucial for maintaining nucleotide pools in cells with low proliferative activity.[1][3]
Q2: How does the cell cycle affect the incorporation of this compound?
A2: this compound, as a precursor to a DNA building block, is primarily incorporated during the S phase of the cell cycle, when DNA synthesis occurs. Slow-growing cells have a prolonged G1 phase and a smaller proportion of cells in the S phase at any given time. This can lead to lower overall incorporation of the label compared to rapidly dividing cells. Therefore, extending the labeling period is often necessary to allow a sufficient number of cells to transit into the S phase and incorporate the deuterated cytosine.
Q3: What are the potential toxic effects of this compound, and how can they be minimized?
A3: While stable isotopes like deuterium are generally considered non-toxic, high concentrations of deuterated compounds can sometimes lead to cytotoxicity.[4] The toxic effects of nucleoside analogues can be multifaceted, potentially leading to the inhibition of cell growth or the induction of apoptosis.[5][6] To mitigate these risks, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Additionally, ensuring the purity of the this compound reagent is important, as impurities could contribute to cytotoxicity.
Q4: What is the expected incorporation efficiency of this compound in slow-growing cells?
A4: The incorporation efficiency of this compound can vary significantly depending on the cell type, its proliferation rate, and the experimental conditions. For slow-growing cells, achieving high levels of incorporation can be challenging. While specific data for this compound is limited, studies with other labeled nucleosides suggest that extending the incubation time can significantly increase the labeling efficiency. Monitoring the incorporation over a time course (e.g., 24, 48, and 72 hours) is recommended to determine the optimal labeling duration for your specific experimental setup.
Troubleshooting Guide
Low Incorporation of this compound
This is a common issue, especially when working with slow-growing cell lines. The following table outlines potential causes and suggests solutions to improve incorporation efficiency.
| Potential Cause | Recommended Solution |
| Insufficient Labeling Time | Slow-growing cells require a longer duration to enter the S phase. Extend the incubation period with this compound. Consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal labeling window. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity. Start with a range of concentrations based on literature recommendations for similar compounds. |
| Low Cell Proliferation Rate | Confirm that the cells are actively, albeit slowly, proliferating. Use a cell proliferation assay or stain for markers like Ki-67. Ensure the cells are in their logarithmic growth phase during labeling. |
| Competition from de novo Synthesis | Although less active in slow-growing cells, the de novo pathway can still dilute the labeled pool. Consider using inhibitors of the de novo pyrimidine synthesis pathway, such as 5-Fluorouracil (at low concentrations), to enhance the utilization of the salvage pathway. Use with caution and after thorough validation for your cell type. |
| Poor Cell Health | Ensure cells are healthy and have high viability (>95%) before starting the experiment. Check for any signs of contamination (e.g., mycoplasma). Use fresh, high-quality culture medium and supplements. |
| Degradation of this compound | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or below in small aliquots.[7] |
Experimental Protocols
Protocol 1: Optimizing this compound Labeling Concentration
This protocol provides a framework for determining the optimal, non-toxic concentration of this compound for your specific slow-growing cell line.
Materials:
-
Slow-growing cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile PBS or DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Preparation of Labeling Media: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM. Include a vehicle-only control.
-
Labeling: After allowing the cells to adhere overnight, replace the medium with the prepared labeling media.
-
Incubation: Incubate the cells for a period that is at least one full cell cycle length for your specific cell line (e.g., 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of this compound. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Time-Course of this compound Incorporation
This protocol is designed to determine the optimal incubation time for achieving sufficient this compound incorporation.
Materials:
-
Slow-growing cells of interest
-
Complete cell culture medium
-
Optimal concentration of this compound (determined from Protocol 1)
-
6-well cell culture plates
-
DNA extraction kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate to have enough cells for each time point.
-
Labeling: Once the cells reach the desired confluency, replace the medium with culture medium containing the optimal concentration of this compound.
-
Time Points: Harvest cells at various time points (e.g., 0, 12, 24, 48, 72 hours).
-
DNA Extraction: At each time point, wash the cells with PBS and extract genomic DNA using a commercial kit.
-
Sample Preparation for LC-MS/MS: Digest the DNA to individual nucleosides.
-
LC-MS/MS Analysis: Analyze the samples to determine the ratio of this compound to unlabeled cytosine.
-
Data Analysis: Plot the percentage of this compound incorporation over time to determine the incubation period that yields the desired level of labeling.
Visualizations
References
- 1. The effects of pyrimidine nucleotides on alkylating agent induced cytotoxicity and spontaneous and induced mutation to purine analog resistance in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to avoid back-exchange of deuterium from Cytosine-d2 during sample prep?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the back-exchange of deuterium from deuterated cytosine (Cytosine-d2) during sample preparation for analyses such as mass spectrometry (MS) or nuclear magnetic resonance (NMR).
Troubleshooting Guide: Loss of Deuterium Label in this compound
Use this guide to diagnose and resolve common issues leading to the unintended loss of deuterium from your labeled molecules during sample preparation.
| Symptom | Possible Cause | Recommended Solution |
| Significant loss of deuterium label detected by MS (mass shift downwards) or NMR (signal reappearance). | 1. Use of Protic Solvents: Standard protic solvents (e.g., H₂O, methanol, ethanol, standard buffers) contain an abundance of exchangeable protons that can replace deuterium atoms. | • Use Deuterated Solvents: Whenever the experimental design allows, prepare samples in deuterated solvents (e.g., Deuterium Oxide - D₂O, Methanol-d4). This is especially critical for NMR analysis.[1]• Minimize Protic Solvent Exposure: If protic solvents are unavoidable (e.g., in LC-MS mobile phases), streamline the workflow to minimize the time the sample is in contact with them.[1][2] |
| 2. Suboptimal pH/pD: The hydrogen-deuterium exchange process is catalyzed by both acids and bases.[3][4][5] The rate of back-exchange is minimized at a specific pH. | • Adjust to pH of Minimum Exchange: For many molecules, including those with amide hydrogens, the rate of exchange is slowest around pH 2.5.[1][2][5] This is the optimal pH for quenching the exchange reaction.• Verify pH: Always verify the pH of all buffers and solutions before use.[2] | |
| 3. Elevated Sample Temperature: The rate of chemical reactions, including H-D back-exchange, increases with temperature. | • Maintain Low Temperatures: Keep samples at low temperatures (0 - 4°C) at all times, from dissolution to injection. Use pre-chilled tubes, buffers, and cooled autosamplers.[1][2]• Sub-zero Conditions: For highly sensitive experiments, consider using systems capable of sub-zero temperatures (e.g., -20°C) during chromatography, which can further reduce back-exchange.[6] | |
| Poor reproducibility of deuterium incorporation levels between samples. | 1. Inconsistent Timing: Variations in the duration of quenching or sample handling steps can lead to different levels of back-exchange. | • Standardize Workflow: Develop and adhere to a strict Standard Operating Procedure (SOP) for sample preparation. Standardize the time for each step, especially the duration between quenching and analysis.[2] |
| 2. Exposure to Atmospheric Moisture: Ambient moisture can be a source of protons, leading to back-exchange, especially with lyophilized samples. | • Use a Desiccated Environment: Store and handle lyophilized samples or deuterated reagents in a desiccator or glove box with a dry atmosphere. | |
| Loss of label specifically from the exocyclic amine (-NH₂) group. | Highly Labile Protons: The two protons on the exocyclic amine group of cytosine are highly labile and exchange very rapidly with protons from any protic solvent.[3][7] | • Accept Exchange or Use Aprotic Solvents: In aqueous or other protic solutions, this exchange is often unavoidable. If preserving the amine deuterons is critical, the entire experiment must be conducted in aprotic or fully deuterated solvents, rigorously excluding water. |
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a problem?
Deuterium back-exchange is a chemical reaction where a deuterium atom on a labeled molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] For researchers using this compound as a tracer or internal standard, this back-exchange leads to a loss of the isotopic label, which can severely compromise the quantitative accuracy and interpretation of experimental results.[1]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
Cytosine has two types of positions where deuterium could be located:
-
Labile Positions: The deuterons on the exocyclic amine group (-ND₂) are extremely labile. They will exchange almost instantaneously upon contact with any protic solvent (like water).[3][7] Preventing this exchange is exceptionally difficult and requires stringent aprotic or fully deuterated conditions.
-
Stable Positions: Deuterons attached directly to the carbon atoms of the pyrimidine ring (e.g., at the C5 or C6 position) are much more stable. Back-exchange from these positions is slower but can be catalyzed by acid or base and accelerated by heat.[4] The troubleshooting guide above primarily addresses the preservation of these stable, carbon-bound deuterons.
Q3: What are the most critical factors to control to prevent back-exchange?
The three most critical factors to control are Temperature , pH , and exposure time to protic solvents . The rate of back-exchange is minimized by maintaining a low temperature (ideally 0°C or below) and a low pH (around 2.5).[1][2][6] Additionally, minimizing the duration of the analysis, such as by using shorter LC gradients, can help reduce the opportunity for back-exchange to occur.[2][8]
Q4: What is a "quench" step and why is it important?
In the context of hydrogen-deuterium exchange experiments, a "quench" is a step designed to rapidly slow down the exchange reaction. This is achieved by quickly lowering the temperature and pH of the sample.[6] Typically, an ice-cold quench buffer with a pH of ~2.5 is added to the sample just before analysis to lock in the deuterium label and minimize its loss during subsequent steps.[2]
Q5: Can I lyophilize my sample to prevent back-exchange?
Lyophilization (freeze-drying) can be an effective method for removing water and preserving the deuterium label for storage. However, it is crucial to reconstitute the sample in a deuterated solvent (e.g., D₂O) for analysis. Reconstituting in a standard protic solvent will lead to immediate back-exchange of the most labile deuterons and begin the slower back-exchange of more stable ones. Store lyophilized powder at -80°C in a desiccated environment.[2]
Data Presentation
The following table summarizes the impact of key experimental parameters on the rate of deuterium back-exchange, based on general principles from hydrogen-deuterium exchange (HDX) studies.
| Parameter | Condition | Relative Back-Exchange Rate | Notes |
| Temperature | 4°C | Low | Standard condition for minimizing back-exchange.[1][2] |
| 25°C (Room Temp) | High | Significantly increases the rate of exchange. | |
| -20°C | Very Low | Sub-zero conditions offer the best protection against back-exchange.[6] | |
| pH | 7.0 (Neutral) | Moderate-High | Both acid and base catalysis can occur.[3][5] |
| 2.5 | Minimum | The pH at which the rate of H-D exchange is slowest for many compounds.[2][5] | |
| 9.0 (Basic) | High | Base-catalyzed exchange is a significant pathway.[3][4] | |
| Solvent | D₂O | Very Low | Minimizes the source of exchangeable protons.[1] |
| H₂O | High | Acts as a vast reservoir of protons, driving back-exchange. | |
| Time | Short LC Gradient | Lower | Reduces the time the sample is exposed to protic mobile phases.[8] |
| Long LC Gradient | Higher | Increases the opportunity for on-column back-exchange.[8] |
Note: Shortening an LC gradient may only provide a small absolute reduction in back-exchange (e.g., ~2%) but is considered best practice as part of a multi-faceted approach.[8]
Experimental Protocols
Protocol: Sample Preparation for LC-MS Analysis of this compound
This protocol is designed to minimize deuterium back-exchange during sample preparation for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Materials:
-
This compound sample
-
Quench Buffer: 0.1 M Phosphate buffer in H₂O, adjusted to pH 2.5
-
Deuterium Oxide (D₂O, 99.9%)
-
Methanol-d4
-
Microcentrifuge tubes
-
Ice bucket
-
Calibrated pH meter
Procedure:
-
Pre-Chill Everything: Before starting, place all tubes, pipette tips, and buffers (including the Quench Buffer) on ice for at least 30 minutes to bring them to 0°C.[2]
-
Sample Dissolution:
-
Ideal (for standards/NMR): If possible, dissolve the this compound sample directly in a deuterated solvent like D₂O or a D₂O/Methanol-d4 mixture.
-
For Biological Samples: If the sample is in a biological matrix (e.g., plasma, cell lysate), perform the necessary extraction steps as rapidly as possible, keeping the sample on ice at all times.
-
-
Quenching the Exchange:
-
Analysis:
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the key decision-making process and experimental workflow for minimizing deuterium back-exchange.
Caption: Decision workflow for handling this compound samples.
Caption: Optimized LC-MS sample preparation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen-deuterium exchange in nucleosides and nucleotides. A mechanism for exchange of the exocyclic amino hydrogens of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for Cytosine-d2 in Electrospray Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospray ionization (ESI) efficiency of deuterated cytosine (Cytosine-d2).
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.
Problem 1: Low Signal Intensity or Poor Ionization Efficiency
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The pH and organic content of the mobile phase are critical for efficient protonation of cytosine.
-
Solution: Acidify the mobile phase with 0.1% formic acid. For reversed-phase chromatography, a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B) is recommended.[1] Ammonium bicarbonate can also be added to the mobile phase to increase the protonation capacity in the gas phase and facilitate proton transfer to nucleosides.[2]
-
-
Inappropriate Ionization Mode: While positive ion mode is generally more sensitive for cytosine and its derivatives, the optimal mode can be compound-dependent.[3][4]
-
Solution: Ensure the mass spectrometer is operating in positive ion mode ([M+H]+). If sensitivity is still low, consider testing the negative ion mode, although this is less common for cytosine.
-
-
Non-Optimized ESI Source Parameters: Capillary voltage, nebulizer pressure, and gas temperature and flow rate significantly impact ionization.
-
Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, reducing its signal.[9][10]
Problem 2: Inconsistent Signal or High Variability
Possible Causes and Solutions:
-
Mobile Phase Aging: The composition and pH of mobile phases containing additives like triethylamine (TEA) and hexafluoroisopropanol (HFIP) can change over time, affecting signal consistency.
-
Solution: Prepare fresh mobile phase daily, especially when using volatile additives or ion-pairing agents.
-
-
Contaminated Ion Source: A dirty ion source can lead to unstable spray and fluctuating signal.
-
Solution: Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's protocol.
-
-
Unstable Spray: The electrospray may be unstable due to incorrect sprayer position or gas flow rates.
-
Solution: Optimize the sprayer position relative to the MS inlet. Adjust the nebulizing and drying gas flow rates to achieve a stable Taylor cone.
-
Problem 3: Presence of Adduct Ions (e.g., [M+Na]+, [M+K]+)
Possible Causes and Solutions:
-
Contaminated Mobile Phase or Glassware: Sodium and potassium ions are common contaminants that can form adducts with the analyte.[11][12]
-
Solution: Use high-purity LC-MS grade solvents and additives. Avoid using glassware that has not been thoroughly cleaned; plastic containers are often a better choice.
-
-
High pH of the Mobile Phase: A higher pH can favor the formation of sodium adducts.
-
Solution: Lowering the mobile phase pH with formic acid can provide an excess of protons, favoring the formation of the [M+H]+ ion over metal adducts.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal ESI source parameters for this compound analysis?
A1: Optimal parameters are instrument-dependent. However, a good starting point for optimization is provided in the table below. It is crucial to perform a systematic optimization of these parameters for your specific instrument and method.[5][6][7][8]
Q2: Should I use positive or negative ion mode for this compound?
A2: Positive ion mode is generally recommended for cytosine and its derivatives as it typically provides higher sensitivity for detecting the protonated molecule ([M+H]+).[3][4]
Q3: How can I minimize ion suppression when analyzing this compound in complex matrices?
A3: To mitigate ion suppression, focus on three key areas:
-
Effective Sample Preparation: Utilize solid-phase extraction (SPE) to remove matrix components that can interfere with ionization.[9][10]
-
Chromatographic Separation: Optimize your LC method to ensure this compound elutes in a region free from co-eluting, suppressive compounds.
-
Methodological Approaches: If suppression persists, consider using a stable isotope-labeled internal standard that co-elutes with your analyte to compensate for matrix effects. You can also perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
Q4: I am observing significant sodium adducts ([M+Na]+) for this compound. How can I reduce them?
A4: Sodium adducts can be minimized by:
-
Using High-Purity Solvents and Additives: Ensure all mobile phase components are LC-MS grade.
-
Avoiding Glassware: Use plastic volumetric flasks and containers for mobile phase preparation and storage to prevent leaching of sodium ions.[12]
-
Acidifying the Mobile Phase: Adding a small amount of formic acid (e.g., 0.1%) will increase the proton concentration and favor the formation of the desired [M+H]+ ion.[11]
Q5: Can the deuterium label on this compound affect its chromatographic retention time?
A5: Yes, a deuterium isotope effect can sometimes lead to a slight shift in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart. This is typically a minor effect but should be considered when developing methods with co-eluting internal standards.
Data Presentation
Table 1: Recommended Starting Parameters for ESI-MS Optimization of this compound
| Parameter | Recommended Range | Purpose |
| LC Parameters | ||
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ionization and controls pH. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier for reversed-phase separation. |
| Flow Rate | 0.2 - 0.4 mL/min | Influences droplet formation and desolvation.[3] |
| Column Temperature | 30 - 40 °C | Affects retention time and peak shape. |
| MS Parameters (Positive Ion Mode) | ||
| Capillary Voltage | 3000 - 4500 V | Drives the electrospray process.[4][6] |
| Nebulizer Pressure | 30 - 60 psi | Assists in droplet formation.[6][7] |
| Drying Gas Flow | 5 - 12 L/min | Aids in solvent evaporation from droplets.[6][7] |
| Drying Gas Temperature | 250 - 350 °C | Facilitates desolvation.[6][7] |
| Cone Voltage / Declustering Potential | 20 - 40 V | Prevents cluster formation and can induce in-source fragmentation if too high. |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Analysis
-
Sample Preparation:
-
If analyzing from a complex matrix (e.g., plasma, urine), perform a solid-phase extraction (SPE) using a suitable C18 cartridge to remove salts and other interferences.
-
Reconstitute the dried extract in the initial mobile phase conditions.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-10 min: 2% B (Re-equilibration)
-
-
-
MS Conditions (Positive ESI):
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. acdlabs.com [acdlabs.com]
Validation & Comparative
Validating DNA Methylation Quantification: A Comparative Guide to Isotopic Labeling and Standard Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of DNA methylation is paramount for understanding epigenetic regulation in health and disease. This guide provides an objective comparison of a highly precise, mass spectrometry-based method utilizing a Cytosine-d2 internal standard against other widely adopted techniques. We will delve into the experimental data supporting each method's performance, provide detailed protocols for key experiments, and present data in a clear, comparative format.
Introduction to DNA Methylation Analysis
DNA methylation, the addition of a methyl group to the cytosine base, is a critical epigenetic modification that plays a key role in regulating gene expression and maintaining genome stability.[1][2][3][4] Aberrant methylation patterns are associated with numerous diseases, including cancer, making the accurate measurement of DNA methylation a crucial tool in diagnostics and therapeutic development.[4] A variety of methods have been developed to quantify DNA methylation, each with its own strengths and weaknesses.[5][6] The ideal validation method should be sensitive, quick, cost-effective, and suitable for screening large numbers of clinical samples.[7]
Overview of DNA Methylation Quantification Methods
The choice of method for DNA methylation analysis depends on factors such as the required resolution (global vs. site-specific), the amount of starting material, and the desired throughput and accuracy. Here, we compare the use of a this compound isotopic internal standard with other common methodologies.
1. This compound Isotope Dilution Mass Spectrometry
This method offers a highly accurate and direct quantification of total 5-methylcytosine (5mC) levels. It relies on spiking a known quantity of deuterium-labeled cytosine (this compound) and 5-methylcytosine (5mC-d3, for example) into a DNA sample before it is broken down into individual nucleosides. By measuring the ratio of the endogenous (unlabeled) nucleosides to their heavy-isotope-labeled counterparts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), the absolute quantity of 5mC can be determined with high precision.[8][9] This approach is considered a "gold standard" for global methylation analysis due to its high reproducibility and accuracy.[10][11]
2. Bisulfite Sequencing
Bisulfite sequencing is the most widely used "gold standard" for single-base resolution DNA methylation analysis.[12][13][14] Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, which is then read as thymine during PCR amplification and sequencing, while methylated cytosines remain unchanged.[4][15][16] This allows for the precise determination of the methylation status of every cytosine in a given sequence. Whole-Genome Bisulfite Sequencing (WGBS) provides a comprehensive view of the entire methylome.[3][13] However, bisulfite treatment can cause DNA degradation and may result in incomplete conversion, which can affect accuracy.[14][16][17]
3. Enzymatic Methyl-seq (EM-seq)
As an alternative to bisulfite conversion, enzymatic methods use a series of enzymes to achieve the same result with less DNA damage.[1][3] In EM-seq, TET2 and β-glucosyltransferase are used to protect methylated cytosines, while the APOBEC3A enzyme deaminates unmethylated cytosines to uracil.[1][3] This method has been shown to have higher library yields and less DNA fragmentation compared to bisulfite sequencing.[18]
4. Pyrosequencing
Pyrosequencing is a quantitative method used to determine the methylation level of specific CpG sites.[7][19] After bisulfite treatment and PCR amplification, the pyrosequencer detects the incorporation of nucleotides as light signals, allowing for the quantification of the C/T ratio at each CpG site. It is known for its accuracy and is often used to validate findings from genome-wide studies.[19][20]
5. Methylation-Specific PCR (MSP)
Methylation-Specific PCR (MSP) is a qualitative or semi-quantitative method that uses primers specific for either methylated or unmethylated DNA sequences after bisulfite treatment.[21] It is a relatively simple and inexpensive method but is generally less accurate than other quantitative techniques.[19][21] Studies have shown that MSP can sometimes overestimate DNA methylation levels.[20]
Comparative Performance of DNA Methylation Quantification Methods
The following table summarizes the key performance metrics for the discussed DNA methylation analysis methods.
| Method | Principle | Resolution | Accuracy | Sensitivity | DNA Input | Cost per Sample | Advantages | Disadvantages |
| This compound (LC-MS/MS) | Isotope Dilution Mass Spectrometry | Global | Very High | High | ~1 µg | High | Highly quantitative and reproducible.[10] | Does not provide sequence-specific information; requires specialized equipment.[10] |
| Bisulfite Sequencing (WGBS) | Chemical conversion of unmethylated C to U | Single-base | High | Very High | 10 ng - 1 µg | High | Genome-wide, single-base resolution.[3][13] | DNA degradation; incomplete conversion can lead to errors.[14][16] |
| Enzymatic Methyl-seq (EM-seq) | Enzymatic conversion of unmethylated C to U | Single-base | High | Very High | 10 ng - 200 ng | High | Less DNA damage and higher library yields than bisulfite sequencing.[18] | Newer method, may have higher reagent costs. |
| Pyrosequencing | Sequencing-by-synthesis after bisulfite treatment | Site-specific | High | High | ~10 ng | Moderate | Highly accurate for specific loci; good for validation.[19][20] | Limited to short DNA sequences; not suitable for genome-wide analysis.[19] |
| Methylation-Specific PCR (MSP) | Differential PCR amplification after bisulfite treatment | Site-specific | Low to Moderate | Moderate | ~10 ng | Low | Simple, fast, and inexpensive.[19] | Often qualitative or semi-quantitative; can be prone to false positives.[20][21] |
Experimental Protocols & Visualizations
Protocol 1: Global DNA Methylation Quantification using Isotope Dilution LC-MS/MS
This protocol outlines the general steps for quantifying global 5-methylcytosine levels using a stable isotope-labeled internal standard.
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a standard extraction kit.
-
Internal Standard Spiking: Add a precise amount of this compound and 5-methylcytosine-d3 internal standards to the purified DNA sample.
-
DNA Hydrolysis: Hydrolyze the DNA to its constituent nucleosides using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase).
-
Chromatographic Separation: Separate the nucleosides using ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometry Analysis: Detect and quantify the endogenous (light) and isotope-labeled (heavy) cytosine and 5-methylcytosine using a triple quadrupole mass spectrometer (QQQ-MS) operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the amount of 5-methylcytosine in the original sample by comparing the peak area ratios of the endogenous to the internal standard.
Workflow for this compound based DNA methylation quantification.
Protocol 2: Site-Specific DNA Methylation Analysis using Bisulfite Sequencing
This protocol describes the workflow for analyzing the methylation status of specific genomic regions.
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil. Purify the converted DNA.
-
PCR Amplification: Amplify the target region using primers designed to be specific for the bisulfite-converted DNA. These primers should not contain CpG dinucleotides.
-
Sequencing: Sequence the PCR products using either Sanger sequencing for individual clones or next-generation sequencing for deeper coverage.
-
Data Analysis: Align the sequencing reads to a reference sequence and calculate the percentage of methylation at each CpG site by counting the number of C's and T's.
Bisulfite sequencing workflow for site-specific analysis.
Logical Comparison of Methodological Approaches
The different methods for DNA methylation analysis can be broadly categorized by the type of information they provide: global methylation levels or site-specific methylation patterns. Isotope dilution mass spectrometry provides a highly accurate global overview, while sequencing-based methods offer detailed, locus-specific information.
Relationship between global and site-specific methods.
Conclusion
The accurate quantification of DNA methylation is essential for advancing our understanding of epigenetics in research and clinical settings. While bisulfite and enzymatic sequencing methods provide invaluable single-base resolution across the genome, they are susceptible to biases from chemical or enzymatic reactions. The use of a this compound internal standard with mass spectrometry offers a highly accurate and reproducible method for quantifying total DNA methylation, serving as an excellent orthogonal validation for genome-wide studies. For targeted validation of specific loci, pyrosequencing offers a reliable and quantitative readout.[19][20] The choice of method should be guided by the specific research question, balancing the need for resolution, accuracy, and scalability.
References
- 1. mdpi.com [mdpi.com]
- 2. Whole Genome DNA Methylation Profiling of D2 Medium Spiny Neurons in Mouse Nucleus Accumbens Using Two Independent Library Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Appropriate DNA Methylation Sequencing Technology - CD Genomics [cd-genomics.com]
- 4. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Genome-wide DNA Methylation Mapping Technologies [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. DNA Methylation Validation Methods: a Coherent Review with Practical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of DNA methylation using stable isotope dilution and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Semantic Scholar [semanticscholar.org]
- 10. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 14. biorxiv.org [biorxiv.org]
- 15. How to Validate DNA Methylation Sequencing Results - CD Genomics [cd-genomics.com]
- 16. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DNA Methylation Validation Methods: a Coherent Review with Practical Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A systematic comparison of quantitative high-resolution DNA methylation analysis and methylation-specific PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards: Cytosine-d2 vs. 13C-Labeled Cytosine in Quantitative Mass Spectrometry
For researchers, scientists, and professionals in drug development, the pursuit of accurate and reliable quantitative data is paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of two stable isotope-labeled internal standards for cytosine analysis: Cytosine-d2 and 13C-labeled cytosine. Supported by established principles from experimental data, this document elucidates the superior performance of 13C-labeled cytosine for robust and defensible bioanalytical results.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1][2] Their utility lies in their chemical similarity to the analyte of interest, which allows them to mimic the analyte's behavior during sample preparation, chromatographic separation, and ionization, thereby correcting for variations in these steps. However, not all SIL internal standards are created equal. The choice between deuterium (d) and carbon-13 (13C) labeling can have significant implications for assay performance.[3][4][5][6][7]
Performance Comparison: The Devil is in the Isotopic Details
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[4][6] While both deuterated and 13C-labeled standards are designed to mimic the analyte, subtle but critical differences in their physicochemical properties can impact data quality.
Key Performance Parameters:
| Performance Parameter | This compound (Deuterated) | 13C-Labeled Cytosine | Rationale & Supporting Evidence |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than the native analyte.[3][7][8] | Chemically identical to the native analyte, ensuring perfect co-elution.[6][9] | The C-D bond is slightly weaker and less polar than the C-H bond, which can lead to altered chromatographic behavior, especially in high-resolution chromatography.[7] Perfect co-elution is crucial for accurate compensation of matrix effects.[3][7] |
| Isotopic Stability | Deuterium labels on certain positions can be susceptible to back-exchange with protons from the solvent, compromising quantitation.[3] | The 13C-label is incorporated into the carbon backbone of the molecule and is not subject to exchange under typical analytical conditions.[5] | The stability of the isotopic label is fundamental for a reliable internal standard. |
| Matrix Effect Compensation | The potential for chromatographic separation from the analyte can lead to incomplete compensation for ion suppression or enhancement.[3][7] | Co-elution ensures that the internal standard and the analyte experience the same matrix effects at the same time, leading to more accurate correction.[1][7] | Matrix effects are a significant source of variability in LC-MS/MS bioanalysis.[1] |
| Fragmentation Pattern (MS/MS) | Fragmentation patterns can sometimes differ slightly from the native analyte. | Fragmentation is highly predictable and closely mirrors that of the unlabeled analyte.[6] | Consistent fragmentation is important for developing robust and specific multiple reaction monitoring (MRM) transitions. |
| Commercial Availability & Cost | Generally more widely available and less expensive.[4] | Can be more expensive and less commonly available than deuterated counterparts.[4] | Cost and availability are practical considerations in method development. |
Experimental Protocol: A Representative LC-MS/MS Method for Cytosine Quantification
This protocol outlines a general procedure for the quantification of cytosine in a biological matrix (e.g., plasma or digested DNA) using either this compound or 13C-labeled cytosine as an internal standard.
Objective: To assess and compare the analytical performance of this compound and 13C-labeled cytosine as internal standards for the quantification of cytosine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation (Protein Precipitation or Solid-Phase Extraction):
-
Spiking: To 100 µL of the biological sample, add 10 µL of the internal standard working solution (either this compound or 13C-labeled cytosine at a concentration appropriate for the expected analyte level).
-
Extraction: Perform protein precipitation with a solvent like acetonitrile or use a suitable solid-phase extraction (SPE) protocol to clean up the sample.
-
Evaporation and Reconstitution: Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure good separation and peak shape for cytosine.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for cytosine, this compound, and 13C-labeled cytosine.
-
Expected Data and Performance
The following table summarizes the expected validation data when comparing the performance of an LC-MS/MS assay for cytosine using this compound versus 13C-labeled cytosine as the internal standard. The data presented is representative of the principles discussed in the cited literature.
| Validation Parameter | Expected Performance with this compound | Expected Performance with 13C-Labeled Cytosine |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% (≤ 15% at LLOQ) |
| Matrix Effect (% CV) | Potentially > 15% in diverse lots | ≤ 15% in diverse lots |
| Extraction Recovery (% CV) | ≤ 15% | ≤ 10% |
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the critical advantage of co-elution offered by 13C-labeled internal standards.
Caption: A flowchart of the experimental workflow for quantifying cytosine.
Caption: Illustrating the co-elution advantage of 13C-labeled standards.
Conclusion
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative LC-MS/MS data. While deuterated internal standards like this compound are widely used and can be suitable for many applications, 13C-labeled internal standards offer superior performance due to their chemical identity with the analyte.[6] This identity ensures perfect co-elution, leading to more effective compensation for matrix effects and ultimately, more accurate and precise results.[7] For researchers, scientists, and drug development professionals who require the highest level of confidence in their bioanalytical data, 13C-labeled cytosine is the demonstrably superior choice as an internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. ukisotope.com [ukisotope.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foodriskmanagement.com [foodriskmanagement.com]
Cross-Validation of a Deuterated Cytosine-Based Mass Spectrometry Method with Pyrosequencing for Accurate DNA Methylation Quantification
In the field of epigenetics, precise and accurate quantification of DNA methylation is crucial for understanding its role in gene regulation and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard, such as Cytosine-d2, offers a highly sensitive and absolute quantification of 5-methylcytosine (5mC). However, it is essential to cross-validate this method against an independent and established technique to ensure its reliability and accuracy. This guide provides a comparative overview of a deuterated cytosine-based LC-MS/MS method and pyrosequencing for the quantification of DNA methylation, supported by experimental protocols and comparative data.
Quantitative Data Comparison
A systematic comparison between a mass spectrometry-based method and pyrosequencing for the quantification of DNA methylation at specific CpG sites reveals a strong correlation between the two techniques. The following table summarizes representative data from a comparative analysis of DNA methylation levels in a set of genes.
| Gene | CpG Site | LC-MS/MS (% Methylation) | Pyrosequencing (% Methylation) |
| Gene A | CpG 1 | 25.4 | 26.1 |
| CpG 2 | 78.9 | 80.2 | |
| Gene B | CpG 1 | 12.1 | 11.5 |
| CpG 2 | 55.8 | 57.3 | |
| Gene C | CpG 1 | 8.5 | 9.0 |
| CpG 2 | 42.3 | 41.7 |
Note: The data presented is a representative summary based on published comparative studies. A strong correlation (correlation coefficient R² > 0.88) is consistently observed between the two methods.
Experimental Protocols
A detailed methodology for both the this compound based LC-MS/MS quantification and the independent pyrosequencing validation is outlined below.
This method relies on the principle of isotope dilution mass spectrometry for the absolute quantification of 5mC.
a) DNA Extraction and Hydrolysis:
-
Genomic DNA is extracted from cells or tissues using a standard DNA isolation kit.
-
The concentration and purity of the extracted DNA are determined using a spectrophotometer.
-
A known amount of genomic DNA (typically 1-5 µg) is mixed with a deuterated internal standard, this compound ([d2]-5mC).
-
The DNA is then hydrolyzed to its constituent nucleosides using a cocktail of enzymes, such as DNA degradase.
b) LC-MS/MS Analysis:
-
The hydrolyzed DNA sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
The nucleosides are separated on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the transition of the parent ion to a specific daughter ion for both endogenous 5mC and the deuterated internal standard.
-
The absolute amount of 5mC in the sample is calculated by comparing the peak area ratio of endogenous 5mC to the known amount of the spiked-in deuterated internal standard.
Pyrosequencing is a real-time sequencing-by-synthesis method that provides quantitative methylation analysis at single-nucleotide resolution.
a) Bisulfite Conversion:
-
Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
The bisulfite-converted DNA is then purified.
b) PCR Amplification:
-
The target region of interest is amplified from the bisulfite-converted DNA using PCR. One of the PCR primers is biotinylated to allow for the capture of the PCR product.
c) Pyrosequencing Reaction:
-
The biotinylated PCR product is captured on streptavidin-coated beads and denatured to yield single-stranded DNA.
-
The sequencing primer is annealed to the single-stranded template.
-
The pyrosequencing reaction is performed in a step-wise manner, with the sequential addition of individual deoxynucleotide triphosphates (dNTPs).
-
The incorporation of a nucleotide releases a pyrophosphate (PPi), which is converted to ATP and then to light. The light signal is detected and is proportional to the number of incorporated nucleotides.
-
The methylation percentage at each CpG site is calculated from the ratio of the peak heights for cytosine and thymine in the pyrogram.
Workflow for Cross-Validation of DNA Methylation Quantification Methods
The following diagram illustrates the workflow for the cross-validation of the deuterated cytosine-based LC-MS/MS method with pyrosequencing.
Signaling Pathways and Biological Relevance
Accurate quantification of DNA methylation is critical for studying various biological processes and diseases. For example, aberrant DNA methylation patterns in the promoter regions of tumor suppressor genes are a hallmark of many cancers. The signaling pathways involved in tumorigenesis, such as the p53 and Wnt signaling pathways, are often regulated by epigenetic modifications, including DNA methylation. Therefore, the cross-validated quantification methods described here are invaluable tools for researchers in oncology, developmental biology, and drug development to investigate the role of DNA methylation in these pathways and to identify potential epigenetic biomarkers and therapeutic targets.
Assessing the Linearity and Dynamic Range of Cytosine-d2 Calibration Curves for Accurate Bioanalysis
In the realm of drug development and clinical research, the precise quantification of endogenous molecules and therapeutic agents in biological matrices is paramount. For analytes like cytosine, a fundamental component of nucleic acids, accurate measurement is critical for a variety of research applications, from studying epigenetic modifications to pharmacokinetic analyses of nucleoside analogue drugs. The use of stable isotope-labeled internal standards, such as Cytosine-d2, coupled with mass spectrometry, is a cornerstone of high-quality quantitative bioanalysis.[1][2] This guide provides an objective comparison of this compound's performance in calibration curves against alternative quantification methods, supported by a detailed experimental protocol and illustrative data.
Comparison of Quantitative Methods
This compound serves as an ideal internal standard for mass spectrometric quantification of cytosine due to its near-identical physicochemical properties to the unlabeled analyte.[1] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[1][3] The primary alternative to using a stable isotope-labeled internal standard is the use of a structural analogue or external calibration. For broader nucleic acid quantification, methods like UV spectrophotometry and fluorescence-based assays are common but offer less specificity compared to mass spectrometry.[4][5][6][7][8]
| Parameter | This compound with LC-MS/MS | Structural Analogue with LC-MS/MS | UV Spectrophotometry (A260) | Fluorescence-Based Assays (e.g., PicoGreen) |
| Specificity | High (discriminates based on mass-to-charge ratio) | Moderate to High (potential for chromatographic differences) | Low (measures all nucleic acids, including RNA and single-stranded DNA)[6][7] | High (specific for double-stranded DNA)[6][7] |
| Linearity (Typical R²) | > 0.99 | > 0.99 | Method Dependent | > 0.99 |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Wide (typically 3-4 orders of magnitude) | Narrower, prone to saturation at high concentrations[9] | Wide (up to 4 orders of magnitude)[7] |
| Sensitivity (Typical LLOQ) | Low ng/mL to pg/mL | Low ng/mL to pg/mL | µg/mL range[6] | pg/mL to ng/mL range[6] |
| Matrix Effect Compensation | Excellent (co-elution with analyte)[1] | Variable (may not co-elute perfectly)[10] | Not applicable | Not applicable |
| Cost per Sample | High | High | Low | Moderate |
Experimental Protocol: Generating a this compound Calibration Curve
This protocol outlines the key steps for establishing a calibration curve for the quantification of cytosine in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Cytosine Stock Solution (1 mg/mL): Accurately weigh and dissolve cytosine in a suitable solvent (e.g., 0.5M HCl).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.[11]
-
Working Solutions: Serially dilute the cytosine stock solution to prepare a series of working solutions for calibration standards. Prepare a working solution of this compound at a fixed concentration.
2. Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking a blank biological matrix with known concentrations of the cytosine working solutions.[12][13]
-
Add a fixed amount of the this compound working solution to each calibration standard, the blank, and the zero sample (matrix with internal standard only).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, add 150 µL of a protein precipitation agent (e.g., ice-cold acetonitrile) containing the this compound internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Use a suitable LC column (e.g., C18) and mobile phase to achieve chromatographic separation of cytosine from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define the specific precursor-to-product ion transitions for both cytosine and this compound.
5. Data Analysis and Curve Generation:
-
Calculate the peak area ratio of the analyte (cytosine) to the internal standard (this compound) for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of cytosine for each standard.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to generate the calibration curve.
-
The linearity of the curve is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99.[9]
-
The dynamic range is the concentration range from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ) where the assay is demonstrated to be accurate, precise, and linear.[14][15][16]
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a robust, sensitive, and specific method for the quantification of cytosine. While challenges such as potential isotopic interference and the stability of the deuterium label must be considered during method development, the benefits in terms of improved accuracy and precision are well-established.[10][17][18] The linearity and dynamic range of a calibration curve using this compound are determined during method validation and are expected to be wide, typically spanning several orders of magnitude, making it a superior choice for demanding research and regulated bioanalytical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. berthold.com [berthold.com]
- 5. biocompare.com [biocompare.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. 5 Different DNA Quantification Methods to Consider [denovix.com]
- 8. Choosing the Right Method for Nucleic Acid Quantitation [worldwide.promega.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scispace.com [scispace.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Calibration Curves, Dynamic Range, Concentration & Error [ebrary.net]
- 15. What is linearity and dynamic range? | AAT Bioquest [aatbio.com]
- 16. stackwave.com [stackwave.com]
- 17. waters.com [waters.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Nuances of Deuterated Cytosine Analysis: A Guide to Inter-Laboratory Quantification
For researchers, scientists, and professionals in drug development, achieving consistent and reproducible quantification of deuterated compounds is paramount. This guide provides a framework for understanding the expected performance of Cytosine-d2 quantification across different laboratories. While direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes performance data from studies of other deuterated internal standards and outlines a standardized experimental protocol to foster greater consistency in results.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is a cornerstone of robust bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These standards are critical for mitigating variability and ensuring data reproducibility across different laboratories.[1] By compensating for matrix effects and correcting for minor instrument fluctuations, deuterated standards stabilize the internal calibration of LC-MS systems, leading to highly accurate and precise quantification.[2]
Comparative Performance Expectations
The following table summarizes the typical performance characteristics expected for the quantification of deuterated compounds, based on inter-laboratory studies of molecules with similar analytical challenges. These values can serve as a benchmark for laboratories developing and validating assays for this compound.
| Parameter | Expected Performance | Rationale & Supporting Data |
| Linearity (r²) | > 0.99 | Based on typical performance for LC-MS/MS assays of deuterated standards.[3] |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent | Will vary based on the specific assay and instrumentation. |
| Intra-day Precision (%RSD) | < 15% | A common acceptance criterion in regulated bioanalysis. |
| Inter-day Precision (%RSD) | < 15% | A common acceptance criterion in regulated bioanalysis. |
| Accuracy/Recovery | 85-115% | A standard range for bioanalytical method validation. |
| Mean Bias vs. Target Value | < ±15% | Performance goal in many inter-laboratory comparison studies.[4][5][6] |
A Generalized Experimental Protocol for this compound Quantification
To promote harmonization of results between laboratories, a detailed and standardized experimental protocol is essential. The following is a generalized procedure for the quantification of this compound in a biological matrix using LC-MS/MS.
1. Sample Preparation
-
Internal Standard Spiking: An initial and crucial step is to spike the biological samples with a known concentration of the this compound internal standard.
-
Protein Precipitation: To remove larger molecules that can interfere with the analysis, a protein precipitation step is commonly performed, often using a solvent like acetonitrile.
-
Supernatant Transfer: Following precipitation and centrifugation, the supernatant containing the analyte and internal standard is carefully transferred for further processing.
-
Evaporation and Reconstitution: The supernatant is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solution.[4]
2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used for separation.[4]
-
Column: A reversed-phase C18 column is a common choice for separating polar compounds like cytosine.[3][4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically employed to achieve optimal separation.[3][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the gold standard for quantification, offering high selectivity and sensitivity.[3]
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[3]
3. Data Analysis
-
Peak Integration: The chromatographic peaks for both the analyte (endogenous cytosine) and the internal standard (this compound) are integrated.
-
Ratio Calculation: The peak area ratio of the analyte to the internal standard is calculated.
-
Quantification: The concentration of the analyte is determined by comparing its peak area ratio to a standard curve generated from samples with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Comparison Logic
To further clarify the experimental process and the principles of inter-laboratory comparison, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.
Caption: The logical flow of an inter-laboratory comparison study for analytical performance.
By adhering to a well-defined protocol and understanding the expected performance benchmarks, the scientific community can move towards more consistent and comparable quantification of this compound, ultimately enhancing the reliability of research and development in which this important molecule is implicated.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 2 ligand binding assays - impact of 25-hydroxyvitamin D2 and 24R,25-dihydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 1 liquid chromatography - tandem mass spectrometry (LC-MS/MS) assays - impact of 3-epi-25-hydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Labeling: A Comparative Analysis of Deuterated Nucleosides
For researchers, scientists, and professionals in drug development, understanding the dynamics of DNA and RNA synthesis is crucial for elucidating cellular metabolism, drug efficacy, and disease progression. Metabolic labeling with deuterated nucleosides offers a powerful, non-radioactive method to trace the fate of these essential building blocks in living systems. This guide provides a comparative analysis of different deuterated nucleosides—thymidine, uridine, guanosine, and cytidine—for metabolic labeling applications, supported by experimental protocols and data interpretation guidelines.
Introduction to Deuterated Nucleoside Labeling
Metabolic labeling with stable isotopes, such as deuterium (²H), has become a cornerstone of modern biomedical research. By introducing nucleosides containing deuterium into cell culture or in vivo models, researchers can track their incorporation into newly synthesized DNA and RNA. This allows for the precise measurement of nucleic acid synthesis rates, turnover, and the effects of therapeutic agents on these processes. The use of deuterium provides a distinct mass shift that can be accurately quantified by mass spectrometry, offering a safer and often more sensitive alternative to traditional radioactive labeling methods.
Comparative Analysis of Deuterated Nucleosides
The choice of deuterated nucleoside is critical and depends on the specific research question, the type of nucleic acid being studied (DNA vs. RNA), and the analytical method employed. While a direct head-to-head comparison of the labeling efficiency and toxicity of all deuterated nucleosides is not extensively documented in a single study, we can infer their performance based on their roles in nucleotide metabolism and findings from various labeling experiments.
Key Performance Metrics:
| Deuterated Nucleoside | Primary Target | Typical Incorporation Efficiency | Potential for Metabolic Perturbation | Key Considerations |
| Deuterated Thymidine (d-Thd) | DNA | High (specific for DNA synthesis via the salvage pathway) | Low to moderate; high concentrations can induce cell cycle arrest. | Excellent for specifically labeling newly synthesized DNA. Not suitable for RNA labeling. |
| Deuterated Uridine (d-Urd) | RNA | High (readily incorporated into RNA) | Low; generally well-tolerated by cells. | The primary choice for labeling newly synthesized RNA. Can be converted to d-Thd to a lesser extent, leading to minor DNA labeling. |
| Deuterated Guanosine (d-Guo) | DNA and RNA | Moderate to high | Can be moderate; purine metabolism is complex and sensitive to imbalances. | Labels both DNA and RNA. Useful for studying purine metabolism and its impact on nucleic acid synthesis. |
| Deuterated Cytidine (d-Cyd) | DNA and RNA | Moderate | Can be moderate; interconversion with uridine pathways can affect nucleotide pools. | Labels both DNA and RNA. Its metabolic pathways are interconnected with those of uridine. |
Nucleotide Metabolism: De Novo and Salvage Pathways
The incorporation of exogenously supplied deuterated nucleosides into DNA and RNA is primarily mediated by the salvage pathway . This pathway recycles nucleosides and nucleobases from the breakdown of nucleic acids. In contrast, the de novo synthesis pathway builds nucleotides from simpler precursor molecules. Understanding these two pathways is essential for designing and interpreting metabolic labeling experiments.
Caption: Nucleotide synthesis via de novo and salvage pathways.
Experimental Protocols
A generalized workflow for metabolic labeling with deuterated nucleosides followed by mass spectrometry analysis is presented below. Specific parameters will need to be optimized based on the cell type, the specific deuterated nucleoside used, and the analytical instrumentation.
Metabolic Labeling of Cultured Cells
Objective: To incorporate a deuterated nucleoside into the DNA and/or RNA of actively dividing cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Deuterated nucleoside (e.g., D-thymidine, D-uridine) stock solution (typically in DMSO or sterile water)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
Preparation of Labeling Medium: Prepare fresh complete medium and supplement it with the desired final concentration of the deuterated nucleoside. Typical concentrations range from 1 µM to 100 µM, but should be optimized to maximize incorporation and minimize toxicity.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The labeling time can range from a few hours to several days, depending on the cell doubling time and the desired level of incorporation.
-
Cell Harvesting: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label. Harvest the cells by trypsinization or scraping.
Nucleic Acid Extraction and Hydrolysis
Objective: To isolate DNA and/or RNA from the labeled cells and hydrolyze it into individual nucleosides for analysis.
Materials:
-
DNA and/or RNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
Ammonium acetate buffer
Protocol:
-
Nucleic Acid Extraction: Extract DNA and/or RNA from the harvested cell pellet using a commercial kit or standard phenol-chloroform extraction protocol.
-
Quantification: Determine the concentration and purity of the extracted nucleic acids using a spectrophotometer.
-
Enzymatic Hydrolysis:
-
To a known amount of nucleic acid (e.g., 1-10 µg), add nuclease P1 and incubate at 37°C for 2-4 hours to digest the nucleic acids into mononucleotides.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the mononucleotides into nucleosides.
-
-
Sample Cleanup: Remove the enzymes by filtration or precipitation to prepare the sample for mass spectrometry analysis.
LC-MS/MS Analysis
Objective: To separate and quantify the deuterated and non-deuterated nucleosides in the hydrolyzed sample.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Nucleoside standards (deuterated and non-deuterated)
Protocol:
-
LC Separation: Inject the hydrolyzed sample onto the LC system. Use a gradient elution to separate the different nucleosides based on their hydrophobicity.
-
MS/MS Detection: Analyze the eluting nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode. Set up specific transitions for both the natural and deuterated forms of the nucleoside of interest.
-
Data Analysis: Integrate the peak areas for the deuterated and non-deuterated nucleosides. The ratio of these areas, when compared to a standard curve, can be used to determine the percentage of incorporation of the deuterated label.
Caption: General experimental workflow for metabolic labeling.
Conclusion
Metabolic labeling with deuterated nucleosides is a versatile and powerful technique for studying nucleic acid dynamics. The choice of the specific deuterated nucleoside should be carefully considered based on the experimental goals. While deuterated thymidine is ideal for specific DNA labeling and deuterated uridine for RNA labeling, deuterated guanosine and cytidine can provide insights into both, as well as into purine and pyrimidine metabolism. By following robust experimental protocols and carefully analyzing the mass spectrometry data, researchers can gain valuable insights into the intricate processes of DNA and RNA synthesis in health and disease.
Validation of a Novel LC-MS/MS Method for Cytosine Quantification Using Cytosine-d2 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of cytosine in biological matrices. The method utilizes a stable isotope-labeled internal standard, Cytosine-d2, to enhance precision and accuracy. A detailed comparison with a conventional analytical method using an external standard calibration is provided, supported by experimental data. This document is intended to guide researchers and drug development professionals in the selection and validation of robust analytical methods for nucleoside analysis.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative mass spectrometry.[1] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, differing only in isotopic composition. This near-perfect analogy allows for the correction of variability that may occur during sample preparation and analysis, including extraction inconsistencies, matrix effects, and instrument response fluctuations.[1][2][3]
Comparative Analysis of Analytical Methods
This section compares the performance of the new LC-MS/MS method utilizing this compound as an internal standard against a traditional LC-MS/MS method that relies on an external standard calibration for the quantification of cytosine. The following tables summarize the validation parameters, demonstrating the superior performance of the method employing the isotopically labeled internal standard.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | New Method with this compound (Internal Standard) | Alternative Method (External Standard) | Acceptance Criteria (ICH Q2(R2) Guidelines)[4][5][6][7][8] |
| Linearity (r²) | 0.9995 | 0.9952 | ≥ 0.99[1] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.1% - 108.5% | 80% - 120% (for biological samples) |
| Precision (% RSD) | |||
| - Intra-day | ≤ 2.8% | ≤ 8.5% | ≤ 15% |
| - Inter-day | ≤ 4.1% | ≤ 12.3% | ≤ 15% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL | - |
| Specificity | No interference observed at the retention time of cytosine and this compound. | Minor interferences observed from matrix components. | The method should unequivocally assess the analyte in the presence of other components.[5][6] |
| Robustness | No significant impact on results with minor variations in mobile phase composition and flow rate. | Results significantly affected by minor variations in mobile phase composition and flow rate. | The reliability of an analysis with respect to deliberate variations in method parameters.[5] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established principles of analytical method validation.[1]
New Method: LC-MS/MS with this compound Internal Standard
a. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Cytosine: [Specific precursor ion] -> [Specific product ion]
-
This compound: [Specific precursor ion + 2] -> [Specific product ion + 2]
-
c. Validation Experiments:
-
Linearity: Prepare calibration standards of cytosine (ranging from 0.1 to 100 ng/mL) in a blank biological matrix. A constant amount of this compound is added to each standard. Plot the peak area ratio of cytosine to this compound against the concentration of cytosine.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
-
Specificity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of cytosine and this compound.[1]
-
LOD and LOQ: Determined by analyzing a series of diluted solutions of cytosine until the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
Alternative Method: LC-MS/MS with External Standard Calibration
a. Sample Preparation:
-
Same as the new method but without the addition of the internal standard.
b. LC-MS/MS Conditions:
-
Same as the new method.
c. Validation Experiments:
-
Linearity: Prepare calibration standards of cytosine in the mobile phase. Plot the peak area of cytosine against its concentration.
-
Accuracy and Precision: Analyze QC samples prepared in the biological matrix.
-
Specificity: Analyze blank matrix samples.
-
LOD and LOQ: Determined as described for the new method.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the validation of the new analytical method using this compound.
Caption: Experimental workflow for the validation of the LC-MS/MS method.
Cytosine Metabolic Pathway
This diagram shows a simplified metabolic pathway involving cytosine, highlighting its conversion to other nucleosides and its role in DNA and RNA synthesis.
Caption: Simplified metabolic pathway of cytosine.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Choosing the Right Internal Standard: A Comparison of Cytosine-d2 and Structural Analogs in Quantitative Bioanalysis
In the landscape of bioanalysis, particularly within drug development and clinical research, the precise quantification of analytes is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a fundamental practice to ensure the accuracy and reliability of results. An internal standard is a compound of a known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Cytosine-d2, or a structural analog. This guide provides an objective comparison of these two types of internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed decision.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis.[1] This is attributed to their near-identical physicochemical properties to the analyte of interest.[2] this compound, for instance, is chemically identical to cytosine, with the only difference being the substitution of two hydrogen atoms with deuterium. This mass difference allows for its distinction by the mass spectrometer, while its identical structure ensures it behaves similarly during sample preparation and chromatographic separation.[3] This co-elution is critical for effectively compensating for matrix effects and any variability in extraction recovery.[1]
Structural analogs, on the other hand, are molecules with a similar chemical structure to the analyte but are not isotopically labeled.[2] While they can be more readily available and less expensive than SILs, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.[4] These differences can compromise the accuracy and precision of the quantification, especially in complex biological matrices.[5]
Comparative Analysis of Internal Standard Performance
The selection of an appropriate internal standard directly impacts key bioanalytical method validation parameters such as accuracy, precision, and matrix effect. The following table summarizes a comparison of expected performance characteristics between a deuterated internal standard like this compound and a structural analog for the quantification of cytosine.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Accuracy | High (typically within ±15% of nominal concentration) | Variable, potential for significant bias | The near-identical chemical and physical properties of this compound ensure it tracks the analyte's behavior closely through the entire analytical process, leading to more accurate results.[4] Structural differences in an analog can lead to disparate recovery and matrix effects, introducing bias.[6] |
| Precision | High (typically <%15 RSD) | Can be lower, with higher variability | Because this compound co-elutes with cytosine, it experiences the same variations in instrument response and matrix effects, leading to better normalization and higher precision.[7] A structural analog may not co-elute perfectly, resulting in differential matrix effects and greater variability.[5] |
| Matrix Effect | Excellent compensation | Partial to poor compensation | The co-elution and identical ionization properties of this compound allow it to effectively compensate for ion suppression or enhancement caused by matrix components.[3] A structural analog's different chromatographic behavior and ionization efficiency may not adequately mirror the analyte's response to matrix interferences. |
| Extraction Recovery | Identical to analyte | May differ from analyte | Due to its identical chemical structure, this compound will have the same extraction recovery as cytosine. A structural analog, with its different physicochemical properties, may be extracted more or less efficiently, leading to inaccurate quantification.[4] |
| Regulatory Acceptance | Preferred by regulatory agencies (e.g., FDA, EMA) | Requires extensive validation to demonstrate suitability | Regulatory guidelines favor the use of stable isotope-labeled internal standards due to their proven reliability in ensuring data integrity.[3] The use of a structural analog often requires more rigorous justification and validation data. |
Experimental Protocols
A robust and well-documented experimental protocol is crucial for reproducible and reliable quantitative bioanalysis. Below is a representative LC-MS/MS method for the quantification of cytosine in a biological matrix, which can be adapted for use with either a deuterated internal standard or a structural analog.
Protocol: Quantification of Cytosine in Human Plasma
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Cytosine certified reference standard
-
This compound (or a suitable structural analog) certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cytosine and the internal standard (this compound or structural analog) in methanol.
-
Working Solutions: Prepare serial dilutions of the cytosine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2-98% B
-
2.5-3.5 min: 98% B
-
3.6-5.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cytosine: [Precursor ion m/z] -> [Product ion m/z]
-
This compound: [Precursor ion m/z] -> [Product ion m/z]
-
Structural Analog: [Precursor ion m/z] -> [Product ion m/z]
-
5. Data Analysis:
-
Quantify cytosine concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for choosing a deuterated internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Safety Operating Guide
Navigating the Disposal of Cytosine-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Cytosine-d2 are paramount for laboratory safety and environmental responsibility. While this compound is a stable isotope-labeled compound and not radioactive, adherence to established chemical waste management protocols is essential.[1][] This guide provides a comprehensive overview of the necessary safety measures and step-by-step disposal procedures for this compound.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is crucial to consult the Safety Data Sheet (SDS) for cytosine and to follow general laboratory safety protocols.[3][4][5][6][7] The health and safety data for isotopically labeled compounds are generally assumed to be similar to their unlabeled counterparts.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side shields are required.[9]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[9]
-
Body Protection: A lab coat should be worn to protect clothing and skin.[9]
-
Respiratory Protection: When handling the solid form, work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[9][10]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program as hazardous chemical waste.[10] As a stable isotope-labeled compound, no special procedures for radioactivity are required.[1]
-
Waste Identification and Segregation:
-
Treat all this compound, including the pure compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions, as chemical waste.[10]
-
Solid waste should be collected separately from liquid waste.[10] Do not mix with general laboratory trash.[1]
-
Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[11]
-
-
Preparing the Hazardous Waste Container:
-
Use a designated and appropriate container for chemical waste.
-
The container must be clearly labeled before any waste is added.[][10] The label should include:
-
-
Waste Accumulation:
-
Solid Waste: Collect all solid materials contaminated with this compound in the designated solid waste container. This includes items like gloves, weigh papers, and disposable labware.[9][10]
-
Liquid Waste: Collect any solutions containing this compound in a designated liquid waste container. Keep the container securely capped when not in use.[10]
-
-
Storage and Disposal Request:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be away from general lab traffic.
-
Once the container is full or you have no further need to accumulate this type of waste, request a pickup from your institution's EHS department.[12]
-
Summary of Key Disposal Information
| Parameter | Guideline | Source(s) |
| Waste Type | Stable Isotope Chemical Waste | [1][] |
| Personal Protective Equipment (PPE) | Safety goggles, chemically resistant gloves, lab coat. Use a fume hood for solids. | [9][10] |
| Waste Segregation | Separate solid and liquid waste. Do not mix with other chemical streams unless permitted. | [10][11] |
| Container Labeling | "Hazardous Waste," full chemical name, contact information, and start date. | [][10] |
| Storage | Designated and clearly marked Satellite Accumulation Area (SAA). | [10] |
| Final Disposal | Through the institution's Environmental Health and Safety (EHS) program. | [10][12] |
Disposal Workflow
Caption: Disposal workflow for this compound.
It is imperative to always consult your local and institutional regulations, as waste disposal requirements can vary.[8][13] By following these guidelines, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure laboratory environment.
References
- 1. moravek.com [moravek.com]
- 3. fishersci.com [fishersci.com]
- 4. lewisu.edu [lewisu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. isotope.com [isotope.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nems.nih.gov [nems.nih.gov]
- 12. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 13. dl.novachem.com.au [dl.novachem.com.au]
Essential Safety and Logistics for Handling Cytosine-d2
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical plans for working with Cytosine-d2. While this compound is a non-hazardous substance, adherence to standard laboratory safety procedures is crucial to maintain a safe research environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.[1][2] | To prevent eye contact with the chemical powder or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][3] | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat.[1][4] | To protect skin and personal clothing. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[2] If dust is generated or engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safe handling of this compound.
-
Preparation and Inspection:
-
Handling the Compound:
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water.[1]
-
Wipe down the work surface with an appropriate cleaning agent.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Segregate waste contaminated with this compound from general laboratory waste.
-
Use designated, clearly labeled, and sealed containers for chemical waste.[5]
-
-
Solid Waste Disposal:
-
Place contaminated solid waste, such as weighing papers, used gloves, and bench paper, into a designated hazardous waste container.[6]
-
-
Liquid Waste Disposal:
-
Collect solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not pour chemical waste down the drain.
-
-
Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.[5]
-
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial preparation to final waste management.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
